3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H48O6 |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8R,9R,10S,12aR,14bS)-1,8,10-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35)/t17-,19-,20-,21+,22-,23?,25-,26-,27-,28-,29-,30+/m1/s1 |
InChI Key |
HORZOECJYCGUOG-LZJHHBMBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Biological Activity of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activities of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, a triterpenoid (B12794562) also known as sanguisorbigenin (B1600717). The primary focus of current research has been on its potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This document collates available quantitative data, details key experimental methodologies, and visualizes the known signaling pathways and experimental workflows. While direct evidence for anti-inflammatory and antioxidant activities of this specific compound is limited, this guide also explores the activities of structurally related triterpenoids to provide a broader context for its potential therapeutic applications.
Antibacterial Activity
The most well-documented biological activity of this compound is its antibacterial effect, especially against the clinically significant pathogen, methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antibacterial potency of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various MRSA strains.
| Strain of S. aureus | MIC (µg/mL) | Reference |
| Six strains (unspecified) | 12.5-50 | [1][2] |
| ATCC 33591 (MRSA) | 12.5 | [3] |
| DPS-1 (Clinical Isolate) | Not specified | [3] |
Synergistic Effects with Antibiotics
This compound exhibits synergistic or partial synergistic effects when combined with β-lactam antibiotics against MRSA.[2] This suggests its potential as an adjuvant to conventional antibiotic therapy, possibly restoring the efficacy of antibiotics to which bacteria have developed resistance.
Inhibition of Biofilm Formation
Biofilm formation is a critical virulence factor for MRSA, contributing to persistent infections and antibiotic resistance. This compound has been shown to inhibit MRSA biofilm formation.[4]
Mechanism of Antibacterial Action
The antibacterial mechanism of this compound against MRSA involves the downregulation of key resistance determinants.
Reduction of Penicillin-Binding Protein 2a (PBP2a) and mecA Gene Expression
Treatment of MRSA with this compound leads to a significant reduction in the levels of Penicillin-Binding Protein 2a (PBP2a) and the expression of the mecA gene, which encodes PBP2a.[2] PBP2a is the primary factor responsible for methicillin (B1676495) resistance in S. aureus.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies.
Broth Microdilution Assay for MIC Determination
This assay is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Detailed Steps:
-
Preparation of Compound Dilutions: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: The prepared bacterial inoculum is added to each well containing the compound dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Checkerboard Assay for Synergy Testing
This assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of combining two antimicrobial agents.
Detailed Steps:
-
Plate Setup: A 96-well plate is set up with serial dilutions of drug A along the x-axis and serial dilutions of drug B along the y-axis.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination to determine the nature of the interaction.
Crystal Violet Biofilm Assay
This assay quantifies the ability of bacteria to form a biofilm on a solid surface.
Detailed Steps:
-
Biofilm Growth: Bacteria are grown in a 96-well plate in the presence of sub-inhibitory concentrations of this compound.
-
Washing: After incubation, the planktonic bacteria are removed by washing the plate.
-
Staining: The remaining biofilm is stained with a crystal violet solution.
-
Solubilization: The stain is solubilized using a suitable solvent (e.g., ethanol (B145695) or acetic acid).
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader, which is proportional to the amount of biofilm.
Western Blot for PBP2a Detection
This technique is used to detect the presence and quantify the amount of PBP2a protein in bacterial lysates.
Detailed Steps:
-
Protein Extraction: MRSA cultures are treated with this compound, and total protein is extracted.
-
SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for PBP2a, followed by a secondary antibody conjugated to an enzyme.
-
Detection: The enzyme on the secondary antibody catalyzes a reaction that produces a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.
Quantitative Real-Time PCR (qRT-PCR) for mecA Gene Expression
This method is used to measure the amount of mecA mRNA, which reflects the level of gene expression.
Detailed Steps:
-
RNA Extraction: Total RNA is extracted from MRSA cultures treated with this compound.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is used as a template for PCR amplification with primers specific for the mecA gene and a reference gene. The amplification is monitored in real-time using a fluorescent dye.
-
Data Analysis: The relative expression of the mecA gene is calculated by comparing its amplification to that of the reference gene.
Potential Anti-inflammatory and Antioxidant Activities
Direct experimental evidence for the anti-inflammatory and antioxidant activities of this compound is currently limited. However, extracts from Sanguisorba officinalis, the plant from which this compound is isolated, have shown antioxidant properties.[5] Furthermore, structurally similar triterpenoids, such as ursolic acid, are known to possess both anti-inflammatory and antioxidant effects.
The anti-inflammatory mechanisms of ursolic acid derivatives often involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[6] The antioxidant activity of triterpenoids is generally attributed to their ability to scavenge free radicals and modulate oxidative stress markers.
It is plausible that this compound may share these properties, but further research is required for confirmation.
Anticancer Activity of a Stereoisomer
A stereoisomer, 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid, has demonstrated significant anticancer activity. It exhibits cytotoxicity against cancer cell lines and has been shown to induce apoptosis and cell cycle arrest.[7] This activity is mediated through the modulation of key proteins involved in cell cycle regulation and apoptosis, such as Cdc2, Bcl-2, and Bax. While this provides a promising lead, it is crucial to note that these findings are not directly applicable to this compound and require specific investigation.
Conclusion and Future Directions
This compound is a promising natural product with well-documented antibacterial activity against MRSA. Its mechanism of action, involving the suppression of key resistance factors, makes it a strong candidate for further development as an antibacterial agent or an antibiotic adjuvant.
Future research should focus on:
-
Detailed Pharmacokinetics and Pharmacodynamics: To understand its absorption, distribution, metabolism, and excretion in vivo.
-
In-depth Toxicological Studies: To ensure its safety for potential therapeutic use.
-
Exploration of Other Biological Activities: Rigorous investigation into its potential anti-inflammatory, antioxidant, and anticancer properties is warranted.
-
Structure-Activity Relationship Studies: To identify the key structural features responsible for its biological activities and to guide the synthesis of more potent analogs.
This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the current state of knowledge and highlighting the promising avenues for future investigation into the therapeutic potential of this fascinating natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activity and synergy of antibiotics with sanguisorbigenin isolated from Sanguisorba officinalis L. against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Combination of Sanguisorbigenin and Conventional Antibiotic Therapy for Methicillin-Resistant Staphylococcus aureus: Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Sanguisorba officinalis L. ethanolic extracts and essential oil – chemical composition, antioxidant potential, antibacterial activity, and ex vivo skin permeation study [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Composition, Antioxidant and Antimicrobial Activities of Sanguisorba officinalis L. Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pentacyclic triterpenoid (B12794562), 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. It details the compound's chemical identity, including its various synonyms and CAS Registry Number. While direct biological data for this specific molecule is limited, this guide explores the known activities of structurally analogous ursane-type triterpenoids to infer its potential therapeutic applications. Detailed experimental protocols for the isolation of similar compounds from natural sources are provided, alongside a discussion of potential biological signaling pathways that may be modulated by this class of molecules. This document aims to serve as a foundational resource for researchers interested in the further investigation and development of this and related natural products.
Chemical Identity and Properties
This compound is a complex natural product belonging to the ursane (B1242777) class of triterpenoids. Its unique tetrahydroxylated structure suggests a range of potential biological activities.
| Identifier | Value |
| Primary Name | This compound |
| CAS Registry Number | 91095-51-1[1][2] |
| Molecular Formula | C₃₀H₄₈O₆[1] |
| Molecular Weight | 504.7 g/mol [1] |
| Synonyms | 3beta,6beta,19alpha,24-Tetrahydroxyurs-12-en-28-oic acid[1], CHEMBL4634732, AKOS032962279, FS-9148[1] |
| IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-1,8,10-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[1] |
| Natural Sources | Uncaria sessilifructus[2][3], Enkianthus campanulatus[1] |
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is currently limited. A study investigating the anti-inflammatory properties of compounds isolated from Uncaria sessilifructus found that this particular triterpenoid exhibited no significant inhibition of nitric oxide production in LPS-activated RAW 264.7 macrophages.
However, the broader class of ursane-type triterpenoids is known for a wide range of pharmacological effects. A structurally similar compound, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA), has demonstrated potent anticancer activity. In vitro studies showed that THA exhibits significant cytotoxicity against A2780 and HepG2 cancer cell lines, with a higher selectivity compared to noncancerous cell lines. In vivo, THA was found to inhibit the growth of A2780 ovary tumors in a dose-dependent manner in nude mice.
The anticancer mechanism of THA involves the induction of apoptosis and G2/M cell cycle arrest. This is associated with the downregulation of Cdc2, a key regulator of the cell cycle. The apoptotic pathway is triggered by the release of cytochrome c from the mitochondria, activation of caspases, downregulation of the anti-apoptotic protein Bcl-2, and upregulation of the pro-apoptotic protein Bax.
Given the structural similarities, it is plausible that this compound may exhibit similar cytotoxic and cell cycle-modulating properties. Further research is warranted to explore these potential activities.
Experimental Protocols
3.1. General Isolation Protocol for Triterpenoids from Uncaria Species
-
Extraction:
-
Air-dried and powdered plant material (e.g., stems, leaves) is extracted exhaustively with a suitable solvent, such as 95% ethanol, at room temperature.
-
The solvent is then removed under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
The resulting fractions are concentrated under reduced pressure.
-
-
Chromatographic Separation:
-
The ethyl acetate fraction, which is often rich in triterpenoids, is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system, for example, a mixture of chloroform (B151607) and methanol (B129727) with increasing methanol concentration, is used to separate the components.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, or by preparative high-performance liquid chromatography (HPLC).
-
-
Structure Elucidation:
-
The structure of the purified compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
References
Structural Elucidation of Ursane-Type Triterpenoids: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide details the structural elucidation of an ursane-type triterpenoid (B12794562) closely related to 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. Due to the limited availability of specific experimental data for the requested molecule, this document utilizes data from a well-characterized analogue, 3β,6β,19α-trihydroxy-urs-12-en-28-oic acid, to illustrate the principles and methodologies of structural elucidation for this class of compounds.
Introduction
Ursane-type triterpenoids are a class of pentacyclic triterpenoids that are widely distributed in the plant kingdom and exhibit a diverse range of biological activities. Their complex, stereochemically rich structures necessitate a combination of sophisticated analytical techniques for unambiguous structural determination. This guide provides a comprehensive overview of the methodologies employed in the structural elucidation of these molecules, using a representative compound to illustrate the process. The core structure is the ursane (B1242777) skeleton, characterized by a five-ring system with a methyl group at the C-19 and C-20 positions.
Experimental Protocols
The structural elucidation of ursane-type triterpenoids typically involves a series of steps from isolation to spectroscopic analysis.
Isolation and Purification
The initial step involves the extraction of the compound from its natural source, often a plant matrix. A typical workflow is as follows:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature.
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, for example, n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatographic Separation: The fractions obtained are subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. Elution is performed with a gradient of solvents to isolate the individual compounds.
-
Final Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
Once a pure compound is obtained, its structure is determined using a combination of spectroscopic methods.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable information about the structure, particularly the arrangement of functional groups.
NMR spectroscopy is the most powerful tool for the structural elucidation of complex organic molecules. A suite of 1D and 2D NMR experiments are performed:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C NMR: Provides information about the number and chemical environment of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
Data Presentation
The spectroscopic data for the representative ursane-type triterpenoid, 3β,6β,19α-trihydroxy-urs-12-en-28-oic acid, are summarized below.
¹H NMR Data (500 MHz, CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 3.18 | dd | 11.5, 4.5 |
| 6 | 4.15 | br d | 3.0 |
| 12 | 5.28 | t | 3.5 |
| 18 | 2.58 | s | |
| 23 | 0.95 | s | |
| 24 | 0.78 | s | |
| 25 | 0.88 | s | |
| 26 | 0.92 | s | |
| 27 | 1.22 | s | |
| 29 | 0.90 | d | 6.0 |
| 30 | 0.98 | d | 6.5 |
¹³C NMR Data (125 MHz, CD₃OD)
| Position | δC (ppm) | DEPT |
| 1 | 40.2 | CH₂ |
| 2 | 28.1 | CH₂ |
| 3 | 79.1 | CH |
| 4 | 39.9 | C |
| 5 | 56.8 | CH |
| 6 | 73.5 | CH |
| 7 | 42.1 | CH₂ |
| 8 | 40.5 | C |
| 9 | 48.2 | CH |
| 10 | 38.0 | C |
| 11 | 24.5 | CH₂ |
| 12 | 129.8 | CH |
| 13 | 139.2 | C |
| 14 | 42.9 | C |
| 15 | 29.4 | CH₂ |
| 16 | 26.8 | CH₂ |
| 17 | 49.1 | C |
| 18 | 54.9 | CH |
| 19 | 73.8 | C |
| 20 | 42.6 | CH |
| 21 | 27.0 | CH₂ |
| 22 | 38.1 | CH₂ |
| 23 | 29.1 | CH₃ |
| 24 | 16.9 | CH₃ |
| 25 | 17.8 | CH₃ |
| 26 | 17.9 | CH₃ |
| 27 | 25.1 | CH₃ |
| 28 | 181.2 | C |
| 29 | 17.5 | CH₃ |
| 30 | 21.8 | CH₃ |
Visualization of Elucidation Workflow and Structural Features
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the structural elucidation process.
Figure 1: General workflow for the isolation and structural elucidation of ursane-type triterpenoids.
Figure 2: Key HMBC correlations for the structural elucidation of the ursane skeleton.
Conclusion
The structural elucidation of this compound and its analogues is a complex process that relies on the synergistic use of various analytical techniques. Mass spectrometry provides the molecular formula and fragmentation data, while a comprehensive suite of 1D and 2D NMR experiments allows for the complete assignment of proton and carbon signals, leading to the determination of the planar structure and relative stereochemistry. The methodologies and data presented in this guide provide a foundational understanding for researchers involved in the discovery and development of novel therapeutic agents from natural sources.
Unveiling a Novel Triterpenoid: A Technical Guide to the Discovery and Isolation of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid
For Immediate Release
This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the discovery, isolation, and preliminary biological insights into the ursane-type triterpenoid (B12794562), 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. This document outlines the foundational methodologies for its extraction from natural sources, purification, and structural elucidation, and explores potential signaling pathways based on closely related analogs.
Introduction and Discovery
This compound is a pentacyclic triterpenoid belonging to the ursane (B1242777) class. It has been identified in the plant species Enkianthus campanulatus and Uncaria sessilifructus[1][2][3]. The initial discovery and structural characterization of this compound were reported as part of a phytochemical investigation of the leaves of Enkianthus campanulatus. This guide synthesizes the probable methodology based on standard practices for natural product isolation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₆ | [2] |
| Molecular Weight | 504.7 g/mol | [2] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [3] |
| CAS Number | 91095-51-1 | [3] |
Experimental Protocols: Isolation and Purification
The following protocol describes a representative workflow for the isolation and purification of this compound from its natural plant source, such as the leaves of Enkianthus campanulatus.
Plant Material and Extraction
-
Collection and Preparation: The leaves of the source plant are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.
Fractionation of Crude Extract
-
Solvent-Solvent Partitioning: The crude MeOH extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
-
Activity-Guided Selection: The resulting fractions are typically screened for biological activity of interest to guide the subsequent isolation steps. Triterpenoid-rich fractions, often the CHCl₃ and EtOAc fractions, are selected for further purification.
Chromatographic Separation and Purification
-
Silica (B1680970) Gel Column Chromatography: The selected fraction is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient of increasing polarity, typically using a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC, often with a C18 reversed-phase column and a mobile phase such as a methanol-water or acetonitrile-water gradient.
-
Recrystallization: The purified compound is obtained as a solid and can be further purified by recrystallization from a suitable solvent (e.g., methanol) to yield a crystalline solid.
References
Navigating the Uncharted: A Technical Guide to the Preliminary Cytotoxicity Screening of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type.[1] While its specific biological activities are not extensively documented in publicly available literature, the broader class of ursane-type triterpenoids, including the well-studied ursolic acid, has demonstrated a range of pharmacological properties, notably anticancer and cytotoxic effects.[2][3] Ursolic acid and its derivatives have been shown to induce apoptosis, inhibit proliferation, and modulate various signaling pathways in cancer cells.[3][4] However, the therapeutic application of some of these compounds can be limited by factors such as poor bioavailability.[2]
This technical guide provides a comprehensive framework for conducting a preliminary cytotoxicity screening of this compound. Given the absence of specific cytotoxicity data for this compound, this document outlines established experimental protocols, data presentation strategies, and potential mechanistic pathways based on the known activities of structurally related ursane-type triterpenoids. This guide is intended to serve as a foundational resource for researchers initiating the investigation of this novel compound's potential as a cytotoxic agent.
Data Presentation: A Framework for Quantifying Cytotoxicity
Effective data presentation is crucial for the clear interpretation and comparison of cytotoxicity results. When screening this compound, it is recommended to test the compound against a panel of human cancer cell lines to identify potential selectivity. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The following table provides a template for summarizing the cytotoxic activity of the test compound.
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | [Insert experimental value] |
| PC3 | Prostate Adenocarcinoma | [Insert experimental value] |
| HepG2 | Hepatocellular Carcinoma | [Insert experimental value] |
| AGS | Gastric Adenocarcinoma | [Insert experimental value] |
| Normal Lymphocytes | Non-cancerous control | [Insert experimental value] |
Note: The selection of cell lines should be guided by the research objectives. The inclusion of a non-cancerous cell line is critical for assessing the selectivity of the compound.
Experimental Protocols: Methodologies for Cytotoxicity Assessment
The following are detailed protocols for standard in vitro cytotoxicity assays suitable for the preliminary screening of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method for quantifying cytotoxicity by measuring the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.[5]
Principle: Lactate dehydrogenase is a stable enzyme present in the cytoplasm of all cells.[5] When the plasma membrane is damaged, LDH is released into the extracellular space.[5] The amount of LDH in the culture supernatant is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer the desired volume of supernatant from each well to a new plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate in the dark at room temperature for 10-30 minutes.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Mandatory Visualization: Pathways and Workflows
To visualize the potential mechanisms and experimental design for the cytotoxicity screening of this compound, the following diagrams are provided in the DOT language for Graphviz.
Caption: A generalized workflow for the preliminary cytotoxicity screening of a novel compound.
Caption: A potential signaling pathway for ursane-type triterpenoid-induced apoptosis.[6]
Conclusion
While direct experimental data on the cytotoxicity of this compound is currently unavailable, the information presented in this guide provides a robust starting point for its investigation. By employing the detailed experimental protocols and considering the potential mechanisms of action common to ursane-type triterpenoids, researchers can effectively conduct a preliminary cytotoxicity screening. The systematic approach outlined here, from initial screening to the exploration of underlying signaling pathways, will be instrumental in elucidating the potential of this novel natural product as a cytotoxic agent and will pave the way for further preclinical development. Future studies should focus on generating empirical data to validate the hypotheses presented and to fully characterize the cytotoxic profile of this compound.
References
- 1. This compound | C30H48O6 | CID 91668422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution in Medicinal Chemistry of Ursolic Acid Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursolic Acid Analogs as Potential Therapeutics for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
In Vitro Bioassays of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a pentacyclic triterpenoid (B12794562) belonging to the ursane (B1242777) family. While specific bioassay data for this particular compound is limited in publicly available literature, extensive research on structurally similar ursane triterpenoids, such as Asiatic acid, Corosolic acid, and Maslinic acid, provides a strong foundation for predicting its biological activities and for designing a comprehensive in vitro evaluation strategy. This technical guide outlines detailed experimental protocols for assessing the potential anticancer, anti-inflammatory, and neuroprotective properties of this compound, based on established assays for related compounds. All quantitative data from cited studies on analogous compounds are summarized in structured tables for comparative analysis.
Anticancer Activity Bioassays
The anticancer potential of ursane triterpenoids has been extensively studied. A closely related compound, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA), has demonstrated significant anticancer activity in vitro.[1][2][3] The following assays are fundamental for evaluating the anticancer efficacy of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cancer cell lines (e.g., A2780 human ovarian cancer, HepG2 human liver cancer) and non-cancerous control cell lines (e.g., IOSE144 normal ovarian epithelial, QSG7701 normal liver) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol (B145695) dropwise while vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A) and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to investigate the effect of the compound on the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family proteins (Bcl-2, Bax), Cytochrome c, and caspases.
-
Protein Extraction: Treat cells with the test compound, harvest, and lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against Bcl-2, Bax, Cytochrome c, cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data for Anticancer Activity of Ursane Triterpenoids
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA) | A2780 (Ovarian Cancer) | MTT | ~15 | [1] |
| 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA) | HepG2 (Liver Cancer) | MTT | ~20 | [1] |
| Asiatic Acid | M059J (Glioblastoma) | MTT | 24 (48h) | [4] |
| Asiatic Acid | HeLa (Cervical Cancer) | MTT | 111.72 | [4] |
| Asiatic Acid | MCF-7 (Breast Cancer) | MTT | 13.91 | [4] |
| Maslinic Acid | A549 (Lung Cancer) | MTT | 15-21 µg/ml | [5] |
| Maslinic Acid | Caco-2 (Colon Cancer) | MTT | 40.7 µg/mL | [6] |
| Corosolic Acid | SNU-601 (Gastric Cancer) | Proliferation | 16.9 | [7] |
Anti-inflammatory Activity Bioassays
Ursane triterpenoids are known to possess significant anti-inflammatory properties. The following in vitro assays are crucial for evaluating the anti-inflammatory potential of this compound.
Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.
-
Treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid) in a new 96-well plate.
-
Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify the amount of nitrite.
Prostaglandin E₂ (PGE₂) and Cytokine Production Assays (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of pro-inflammatory mediators like PGE₂ and cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant of stimulated macrophages.
-
Cell Stimulation: Treat RAW 264.7 cells with the test compound and LPS as described in the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours of stimulation.
-
ELISA: Perform ELISAs for PGE₂, TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and then measuring the absorbance.
Quantitative Data for Anti-inflammatory Activity of Ursane Titerpenoids
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Ursane Triterpenoids from Rosa multiflora | Not specified | NO Inhibition | 24.7 - 86.2 | [8] |
| (2α, 19α)-2,19-Dihydroxy-3-oxo-urs-12-en-28-oic acid | RAW 264.7 | NO Inhibition | 8.94-9.14 | [9] |
| 3β, 19α, 23, 24-tetrahydroxyurs-12-en-28-oic acid | RAW 264.7 | NO Inhibition | 4.8 (mM) | [10] |
| 2β, 3β, 19α, 24-tetrahydroxyurs-12-en-28-oic acid | RAW 264.7 | NO Inhibition | 26.2 (mM) | [10] |
Neuroprotective Activity Bioassays
Pentacyclic triterpenoids have shown promise as neuroprotective agents. The following assays can be employed to investigate the neuroprotective effects of this compound.
Acetylcholinesterase (AChE) Inhibition Assay
Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.
-
Reaction Mixture: In a 96-well plate, add phosphate (B84403) buffer (pH 8.0), the test compound at various concentrations, and AChE enzyme solution.
-
Pre-incubation: Incubate the mixture for 15 minutes at 25°C.
-
Reaction Initiation: Add DTNB (Ellman's reagent) and the substrate acetylthiocholine (B1193921) iodide (ATCI) to start the reaction.
-
Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Beta-Secretase (BACE1) Inhibition Assay
BACE1 is a key enzyme in the production of amyloid-beta (Aβ) peptides, which form plaques in the brains of Alzheimer's patients.
-
Reaction Setup: In a 96-well plate, add BACE1 enzyme, the test compound, and a fluorogenic BACE1 substrate.
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity. Cleavage of the substrate by BACE1 separates a fluorophore and a quencher, leading to an increase in fluorescence.
-
Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value.
Neuroprotection against Glutamate-Induced Excitotoxicity
This assay assesses the ability of the compound to protect neuronal cells from damage caused by excessive stimulation by the neurotransmitter glutamate (B1630785).
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells.
-
Treatment: Pre-treat the cells with the test compound for 1-2 hours.
-
Induction of Excitotoxicity: Expose the cells to a high concentration of glutamate (e.g., 25-50 mM) for 24 hours.
-
Assessment of Cell Viability: Measure cell viability using the MTT assay.
-
Optional Assessments: Measure intracellular reactive oxygen species (ROS) production using a fluorescent probe like DCFH-DA and assess mitochondrial membrane potential.
Neuroprotection against Amyloid-Beta (Aβ) Induced Toxicity
This assay evaluates the protective effect of the compound against the neurotoxic effects of Aβ peptides.
-
Aβ Preparation: Prepare aggregated Aβ₁₋₄₂ peptides by incubating a solution of the peptide at 37°C for several days.
-
Cell Treatment: Treat SH-SY5Y cells with the aggregated Aβ₁₋₄₂ (e.g., 10-20 µM) in the presence or absence of the test compound for 24-48 hours.
-
Viability Assessment: Determine cell viability using the MTT assay.
Quantitative Data for Neuroprotective Activity of Ursane Triterpenoids
| Compound | Assay | IC₅₀ (µM) | Reference |
| Asiatic Acid | Acetylcholinesterase Inhibition | 15.05 ± 0.05 (µg/mL) | [11] |
| Madecassic Acid | Acetylcholinesterase Inhibition | 59.13 ± 0.18 (µg/mL) | [11] |
| Ursolic Acid Derivatives | COX-2 Inhibition | 1.16 | [7] |
Visualization of Signaling Pathways and Workflows
The biological activities of ursane triterpenoids are often mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and putative signaling pathways that may be affected by this compound.
Experimental Workflows
References
- 1. helping4cancer.com [helping4cancer.com]
- 2. Ursolic acid promotes the neuroprotection by activating Nrf2 pathway after cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asiatic acid attenuates lipopolysaccharide-induced injury by suppressing activation of the Notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Cytotoxic Activity of Conjugates of Mitochondrial-Directed Cationic Compound F16 with Ursane-Structure Triterpenic Acids Containing a Polyhydroxylated A-ring [mdpi.com]
- 7. Potential Pharmacological Properties of Triterpene Derivatives of Ursolic Acid [mdpi.com]
- 8. Ursane-type triterpenoids from the roots of Rosa multiflora with their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wound healing, anti-inflammatory and anti-melanogenic activities of ursane-type triterpenes from Semialarium mexicanum (Miers) Mennega - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor Effects of Ursolic Acid through Mediating the Inhibition of STAT3/PD-L1 Signaling in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Pharmacological Targets of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the potential pharmacological targets of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) scaffold. Due to the limited direct research on this specific compound, this paper employs a scientifically-grounded approach by examining the well-documented pharmacological activities of its close structural analogs: Asiatic acid, Corosolic acid, and Maslinic acid. These related compounds have demonstrated significant effects on key signaling pathways implicated in a range of pathologies, including inflammation, cancer, metabolic disorders, and tissue regeneration. This guide synthesizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of molecules.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid.[1][2][3] While specific biological data for this compound is not extensively available, its chemical structure, belonging to the ursane-type triterpenoids, places it in a class of molecules with well-established and diverse pharmacological activities. Structurally similar compounds, such as Asiatic acid, Corosolic acid, and Maslinic acid, have been the subject of numerous studies, revealing their potential as multi-target therapeutic agents.[4][5][6][7][8] This guide will, therefore, extrapolate the potential pharmacological targets of this compound based on the robust evidence available for these analogs.
The primary focus will be on the key signaling pathways that are consistently modulated by these ursane-type triterpenoids:
-
NF-κB Signaling Pathway: A critical regulator of inflammation and cell survival.
-
STAT3 Signaling Pathway: Implicated in cell proliferation, differentiation, and apoptosis.
-
AMPK-mTOR Signaling Pathway: A central regulator of cellular energy homeostasis and metabolism.
-
TGF-β Signaling Pathway: Involved in cell growth, differentiation, and extracellular matrix production.
-
Wnt/β-catenin Signaling Pathway: Crucial for embryonic development and tissue homeostasis.
-
GLUT4 Translocation: A key process in glucose uptake and metabolism.
Potential Pharmacological Targets and Quantitative Data
The following tables summarize the quantitative data for the effects of Asiatic acid, Corosolic acid, and Maslinic acid on various cell lines and molecular targets. This data provides a strong basis for predicting the potential efficacy and target engagement of this compound.
Table 1: Inhibitory Concentrations (IC₅₀) of Analog Triterpenoids on Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ | Reference |
| Asiatic acid | MCF-7 | Breast Cancer | 40 µM | [6] |
| Asiatic acid | HCT116 | Colorectal Cancer | Not specified, but inhibits proliferation | [9] |
| Corosolic acid | HCT116 | Colorectal Cancer | 24 µM | [10] |
| Corosolic acid | SNU-601 | Gastric Cancer | 16.9 ± 2.9 µM | [10][11] |
| Corosolic acid | Y-79 | Retinoblastoma | 4.15 µM (24h), 3.37 µM (48h) | [11] |
| Maslinic acid | MKN28 | Gastric Cancer | Not specified, but induces apoptosis | [12] |
Table 2: Modulation of Key Signaling Pathways by Analog Triterpenoids
| Compound | Pathway/Target | Effect | Quantitative Data | Cell Line | Reference |
| Asiatic acid | NF-κB | Inhibition | Dose-dependent inhibition of IκBα and p65 phosphorylation | HCT116 | [9] |
| Asiatic acid | RANKL-induced osteoclastogenesis | Inhibition | IC₅₀ at 10 µM | Bone marrow macrophages | [13] |
| Corosolic acid | STAT3 | Inhibition | Selective inhibition at 20 µM | Epithelial ovarian cancer cells | [10] |
| Corosolic acid | NF-κB | Inhibition | Suppression of activation | Human macrophages, Glioblastoma cells | [14] |
| Maslinic acid | NF-κB | Inhibition | Prevents NF-κB translocation | Panc-28 (Pancreatic cancer) | [15] |
| Maslinic acid | PI3K/AKT | Inhibition | Direct binding to PI3K | Nucleus pulposus cells | [16] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially targeted by this compound, based on the actions of its analogs. A general experimental workflow for screening and validating these targets is also provided.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by ursane triterpenoids.
STAT3 Signaling Pathway
Caption: Inhibition of the STAT3 signaling pathway by ursane triterpenoids.
AMPK-mTOR Signaling Pathway
Caption: Modulation of the AMPK-mTOR pathway by ursane triterpenoids.
General Experimental Workflow
Caption: A general workflow for identifying and validating pharmacological targets.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of the pharmacological targets of ursane triterpenoids.
NF-κB Luciferase Reporter Assay
-
Objective: To quantify the inhibition of NF-κB transcriptional activity.
-
Principle: This assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Inhibition of the NF-κB pathway results in decreased luciferase expression. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used for normalization.[17]
-
Methodology:
-
Cell Culture and Transfection:
-
Seed HEK293T or other suitable cells in a 96-well plate at a density of 3 x 10⁴ cells/well.
-
After 24 hours, co-transfect cells with the NF-κB-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound).
-
Pre-incubate for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the stimulated control (vehicle-treated).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
-
STAT3 Phosphorylation Western Blot Assay
-
Objective: To determine the effect of the compound on STAT3 activation by measuring its phosphorylation.
-
Principle: Western blotting is used to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cell lysates. A decrease in the p-STAT3/total STAT3 ratio indicates inhibition of the pathway.
-
Methodology:
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., A549, SKOV3) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Stimulate the cells with a STAT3 activator, such as IL-6 (20 ng/mL), for 15-30 minutes.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-STAT3 and total STAT3 band intensities to the loading control.
-
Calculate the ratio of normalized p-STAT3 to normalized total STAT3 to determine the level of inhibition.
-
-
GLUT4 Translocation Assay
-
Objective: To measure the effect of the compound on insulin-stimulated glucose transporter 4 (GLUT4) translocation to the plasma membrane.
-
Principle: This assay often uses L6 myoblasts stably expressing GLUT4 with an exofacial myc tag (L6-GLUT4myc). When GLUT4 translocates to the cell surface, the myc tag is exposed and can be detected by an anti-myc antibody in non-permeabilized cells.[3][8][18]
-
Methodology:
-
Cell Culture and Differentiation:
-
Culture L6-GLUT4myc myoblasts in α-MEM with 10% FBS.
-
Induce differentiation into myotubes by switching to α-MEM with 2% FBS for 5-7 days.
-
-
Compound Treatment and Insulin (B600854) Stimulation:
-
Serum-starve the myotubes for 3-4 hours.
-
Pre-incubate the cells with the test compound for 30-60 minutes.
-
Stimulate with insulin (e.g., 100 nM) for 20-30 minutes.
-
-
Immunolabeling of Surface GLUT4:
-
Wash the cells with ice-cold PBS and fix with 3-4% paraformaldehyde.
-
Block with 3% BSA in PBS.
-
Incubate with an anti-myc primary antibody, followed by an HRP-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Add a colorimetric HRP substrate (e.g., o-phenylenediamine (B120857) dihydrochloride) and stop the reaction with sulfuric acid.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Normalize the results to total protein content in parallel wells.
-
-
Conclusion
While direct experimental data on this compound is currently limited, the extensive research on its structural analogs—Asiatic acid, Corosolic acid, and Maslinic acid—provides a strong predictive framework for its potential pharmacological targets. The consistent modulation of key signaling pathways such as NF-κB, STAT3, and AMPK by these related triterpenoids suggests that this compound is a promising candidate for further investigation as a multi-target therapeutic agent for inflammatory diseases, cancer, and metabolic disorders. The experimental protocols detailed in this guide offer a robust starting point for the systematic evaluation of its biological activities and mechanism of action. Further research is warranted to validate these predicted targets and to fully elucidate the therapeutic potential of this compound.
References
- 1. Bioluminescence Analysis of Smad-Dependent TGF-β Signaling in Live Mice | Springer Nature Experiments [experiments.springernature.com]
- 2. A synthetic molecule targeting STAT3 against human oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. jcancer.org [jcancer.org]
- 6. mdpi.com [mdpi.com]
- 7. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Asiaticoside suppresses cell proliferation by inhibiting the NF-κB signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maslinic acid suppresses the growth of human gastric cells by inducing apoptosis via inhibition of the interleukin-6 mediated Janus kinase/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Corosolic acid inhibits glioblastoma cell proliferation by suppressing the activation of signal transducer and activator of transcription-3 and nuclear factor-kappa B in tumor cells and tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanistic Perspectives of Maslinic Acid in Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Maslinic acid alleviates intervertebral disc degeneration by inhibiting the PI3K/AKT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis Pathway of Ursane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursane (B1242777) triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest from the scientific and pharmaceutical communities due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Ursolic acid, a prominent member of this family, is a well-studied example with promising therapeutic potential. This technical guide provides a comprehensive overview of the core biosynthetic pathway of ursane triterpenoids, quantitative data on key enzymatic steps, detailed experimental protocols for their study, and visual representations of the biosynthetic and regulatory pathways.
The Core Biosynthesis Pathway of Ursane Triterpenoids
The biosynthesis of the ursane scaffold is a multi-step process initiated from basic metabolic precursors. The pathway can be conceptually divided into three key stages: the synthesis of the linear precursor 2,3-oxidosqualene, the cyclization of this precursor to form the pentacyclic α-amyrin skeleton, and the subsequent oxidative modifications to yield a variety of ursane triterpenoids.
Stage 1: Formation of 2,3-Oxidosqualene
The journey to ursane triterpenoids begins with the mevalonate (B85504) (MVA) pathway, which produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] Two molecules of farnesyl pyrophosphate (FPP), formed from the condensation of IPP and DMAPP units, are then joined in a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to form squalene.[1] This linear C30 hydrocarbon is then epoxidized by squalene epoxidase (SQE) to yield (3S)-2,3-oxidosqualene, the common precursor for most triterpenoids.[2]
Stage 2: Cyclization to α-Amyrin
The defining step in ursane triterpenoid (B12794562) biosynthesis is the stereospecific cyclization of 2,3-oxidosqualene, catalyzed by the enzyme α-amyrin synthase (α-AS) , an oxidosqualene cyclase (OSC).[3][4] This remarkable enzymatic reaction proceeds through a series of proton-initiated carbocationic intermediates, resulting in the formation of the pentacyclic α-amyrin skeleton.[5]
Stage 3: Post-Cyclization Modifications
Following the formation of α-amyrin, a suite of tailoring enzymes, primarily from the cytochrome P450 (CYP) superfamily, introduce functional groups to the triterpenoid backbone, leading to the vast structural diversity of ursane derivatives. A key enzyme family in this process is the CYP716A subfamily , which are multifunctional oxidases.[3][6] These enzymes catalyze the three-step oxidation of the C-28 methyl group of α-amyrin to a carboxylic acid, proceeding through the intermediates uvaol (B1682811) and ursolic aldehyde to form ursolic acid.[7] Further modifications, such as glycosylation by UDP-dependent glycosyltransferases (UGTs), can also occur, yielding saponins (B1172615) with altered solubility and bioactivity.
Quantitative Data
Quantitative understanding of the enzymes involved in ursane triterpenoid biosynthesis is crucial for metabolic engineering and drug development. The following tables summarize key quantitative data.
Table 1: Kinetic Parameters of α-Amyrin Synthases
| Enzyme | Source Organism | Specific Activity (µmol/min/mg) | Product Ratio (α-amyrin:β-amyrin) | Reference |
| IaAS1 | Ilex asprella | - | ~4:1 | [8] |
| IaAS2 | Ilex asprella | - | ~1:19 | [8] |
Note: Specific kinetic constants like Km and kcat for α-amyrin synthases are often challenging to determine due to the lipophilic nature of the substrate and are not widely reported.
Table 2: Production of α-Amyrin and Ursolic Acid in Engineered Yeast (Saccharomyces cerevisiae)
| Product | Engineering Strategy | Titer | Reference |
| α-Amyrin | Synergistic remodeling of α-amyrin synthase and expanding storage pool | 1107.9 ± 76.8 mg/L (fed-batch) | [9] |
| Ursolic Acid | Not specified in detail | 123.27 mg/L (fed-batch) |
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and assay of key enzymes in the ursane triterpenoid biosynthetic pathway, as well as for the analysis of the resulting products.
Heterologous Expression and Purification of CYP716A Enzymes in Insect Cells
Rationale: Insect cell expression systems are often used for producing functional cytochrome P450 enzymes, which require correct folding and post-translational modifications.
Protocol:
-
Cloning: Subclone the full-length cDNA of the desired CYP716A enzyme into a baculovirus transfer vector (e.g., pFastBac).
-
Baculovirus Generation: Generate recombinant baculovirus using a system such as the Bac-to-Bac® system (Invitrogen) according to the manufacturer's instructions. This involves transformation of the transfer vector into E. coli DH10Bac cells to generate a recombinant bacmid, which is then transfected into insect cells (e.g., Spodoptera frugiperda Sf9 cells) to produce viral particles.
-
Protein Expression: Infect a high-density suspension culture of Sf9 cells with the high-titer recombinant baculovirus. Incubate the culture for 48-72 hours at 27°C.
-
Microsome Preparation:
-
Harvest the insect cells by centrifugation.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.25, containing 1 mM EDTA, 0.1 mM DTT, and a protease inhibitor cocktail).[10]
-
Homogenize the cells on ice using a Dounce homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to remove cell debris and mitochondria.[10]
-
Transfer the supernatant (S9 fraction) to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer (e.g., 100 mM potassium phosphate buffer, pH 7.25, containing 20% glycerol) and store at -80°C.
-
In Vitro Enzyme Assay for CYP716A C-28 Oxidase
Rationale: This assay reconstitutes the activity of the CYP716A enzyme to measure its ability to oxidize α-amyrin.
Protocol:
-
Reaction Mixture Preparation: In a glass tube, prepare the following reaction mixture on ice:
-
50 mM potassium phosphate buffer (pH 7.25)
-
1 mM NADPH
-
0.1 U/mL NADPH-P450 reductase (commercially available or purified separately)
-
100 µg of the microsomal protein preparation containing the CYP716A enzyme
-
20 µM α-amyrin (substrate, dissolved in a small amount of DMSO or a detergent like Tween 20)
-
Bring the total volume to 500 µL with buffer.
-
-
Incubation: Incubate the reaction mixture at 30°C for 2 hours with gentle shaking.[11]
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously to extract the triterpenoids.
-
Sample Preparation for GC-MS Analysis:
-
Centrifuge to separate the phases.
-
Transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
Derivatize the dried residue by adding 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubating at 80°C for 30 minutes.
-
-
GC-MS Analysis: Analyze the derivatized sample by GC-MS. Monitor for the characteristic mass fragments of the trimethylsilyl (B98337) (TMS) derivatives of α-amyrin, uvaol, ursolic aldehyde, and ursolic acid to identify and quantify the products.
In Vivo Enzyme Assay in Engineered Yeast
Rationale: This method assesses the activity of biosynthetic enzymes in a cellular context, which can be advantageous for membrane-bound enzymes like P450s.
Protocol:
-
Yeast Strain Construction: Co-transform a suitable Saccharomyces cerevisiae strain with expression vectors for:
-
α-amyrin synthase (to provide the substrate)
-
The CYP716A enzyme of interest
-
A cytochrome P450 reductase (CPR), which is essential for the activity of the CYP716A enzyme.
-
-
Cultivation and Induction:
-
Grow the transformed yeast in a selective medium containing glucose.
-
Inoculate a larger culture and grow to mid-log phase.
-
Induce the expression of the heterologous proteins by transferring the cells to a medium containing galactose.
-
Continue to culture for another 48-72 hours.
-
-
Extraction of Triterpenoids:
-
Harvest the yeast cells by centrifugation.
-
Perform an alkaline hydrolysis to release intracellular and cell-wall bound triterpenoids (e.g., by resuspending the cells in 2 M NaOH and heating at 100°C for 1 hour).
-
Neutralize the mixture and extract the triterpenoids with an organic solvent like n-hexane or ethyl acetate.
-
-
Analysis: Analyze the extracted triterpenoids by GC-MS or LC-MS/MS as described in the previous protocol.
Regulatory and Experimental Workflow Diagrams
Regulatory Network of Triterpenoid Biosynthesis
The biosynthesis of ursane triterpenoids is tightly regulated in plants, often in response to developmental cues and environmental stresses. The jasmonate signaling pathway is a key regulatory network that controls the expression of many triterpenoid biosynthetic genes.
Experimental Workflow for Enzyme Characterization
The following diagram outlines a typical workflow for the characterization of a novel enzyme in the ursane triterpenoid biosynthetic pathway.
References
- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 2. Frontiers | Identification of α-Amyrin 28-Carboxylase and Glycosyltransferase From Ilex asprella and Production of Ursolic Acid 28-O-β-D-Glucopyranoside in Engineered Yeast [frontiersin.org]
- 3. CYP716A subfamily members are multifunctional oxidases in triterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α-amyrin synthase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative analysis of CYP716A subfamily enzymes for the heterologous production of C-28 oxidized triterpenoids in transgenic yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Docking and Molecular Dynamics Studies on Selective Synthesis of α-Amyrin and β-Amyrin by Oxidosqualene Cyclases from Ilex Asprella - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. Licorice β-amyrin 11-oxidase, a cytochrome P450 with a key role in the biosynthesis of the triterpene sweetener glycyrrhizin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Analysis of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, a pentacyclic triterpenoid (B12794562) isolated from medicinal plants such as Uncaria sessilifructus.[1][2] The described protocol is designed for accuracy, precision, and reliability, making it suitable for quality control, pharmacokinetic studies, and natural product research. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection.
Introduction
This compound is a member of the ursane-type triterpenoid family, a class of compounds known for a wide range of biological activities. Accurate and precise analytical methods are crucial for the standardization of herbal extracts and the development of new therapeutic agents based on this molecule. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution and sensitivity. This document provides a comprehensive protocol for the HPLC analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of triterpenoids.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or acetic acid may be used as a mobile phase modifier.
-
Reference Standard: A certified reference standard of this compound with a purity of >98%.
-
Sample Preparation: Samples containing the analyte of interest (e.g., plant extracts, formulation excipients) should be dissolved in a suitable solvent, such as methanol, and filtered through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 70 | 30 |
| 35 | 70 | 30 |
Method Validation
To ensure the reliability of the analytical method, a comprehensive validation should be performed according to ICH guidelines. The key validation parameters are summarized below.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Linearity
The linearity of the method is established by analyzing a series of standard solutions at different concentrations.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | ≥ 0.999 |
Precision
Precision is assessed by performing repeated analyses of the same sample.
| Precision Type | Acceptance Criteria (RSD) |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 3.0% |
Accuracy
Accuracy is determined by a recovery study, where a known amount of the standard is spiked into a sample matrix.
| Spike Level | Acceptance Criteria (% Recovery) |
| 80%, 100%, 120% | 95% - 105% |
Limits of Detection and Quantification
The limits of detection (LOD) and quantification (LOQ) are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.
| Parameter | Estimated Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis.
Signaling Pathway Context (Hypothetical)
While the primary focus of this document is the analytical methodology, it is important to consider the biological context of this compound. Triterpenoids often exhibit their biological effects by modulating various signaling pathways. A hypothetical pathway that could be influenced by this compound is the NF-κB signaling pathway, which is a key regulator of inflammation.
Caption: Hypothetical signaling pathway.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The detailed protocol and validation parameters will be valuable for researchers in the fields of natural product chemistry, pharmacology, and drug development. The established method can be readily implemented in a quality control setting to ensure the consistency and quality of products containing this bioactive triterpenoid.
References
Application Notes and Protocols for the NMR Spectroscopic Analysis of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid , a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type. This compound, and others in its class, are of significant interest in natural product chemistry and drug discovery due to their diverse biological activities. NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation and characterization of such complex natural products.
Structural Information
-
Compound Name: this compound
-
Synonyms: Sessilifructussin A
-
Molecular Formula: C₃₀H₄₈O₆
-
Molecular Weight: 504.7 g/mol
-
CAS Number: 91095-51-1
-
Chemical Class: Ursane-type Pentacyclic Triterpenoid
NMR Spectroscopic Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound.
Note: The following data is a representative compilation based on values reported for structurally similar ursane-type triterpenoids. The exact chemical shifts may vary depending on the solvent and experimental conditions.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, Pyridine-d₅)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 3.45 | dd | 10.5, 5.0 |
| 6 | 4.15 | br s | |
| 12 | 5.45 | t | 3.5 |
| 18 | 2.70 | d | 11.5 |
| 23-Ha | 3.90 | d | 11.0 |
| 23-Hb | 3.65 | d | 11.0 |
| 24 (CH₃) | 1.25 | s | |
| 25 (CH₃) | 0.95 | s | |
| 26 (CH₃) | 1.05 | s | |
| 27 (CH₃) | 1.30 | s | |
| 29 (CH₃) | 0.98 | d | 6.5 |
| 30 (CH₃) | 1.15 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, Pyridine-d₅)
| Position | δC (ppm) | DEPT |
| 1 | 39.0 | CH₂ |
| 2 | 27.5 | CH₂ |
| 3 | 78.5 | CH |
| 4 | 43.0 | C |
| 5 | 56.0 | CH |
| 6 | 72.0 | CH |
| 7 | 41.5 | CH₂ |
| 8 | 40.0 | C |
| 9 | 48.0 | CH |
| 10 | 38.0 | C |
| 11 | 24.0 | CH₂ |
| 12 | 128.0 | CH |
| 13 | 139.0 | C |
| 14 | 42.5 | C |
| 15 | 29.0 | CH₂ |
| 16 | 26.0 | CH₂ |
| 17 | 49.0 | C |
| 18 | 54.0 | CH |
| 19 | 73.0 | C |
| 20 | 42.0 | CH |
| 21 | 27.0 | CH₂ |
| 22 | 37.5 | CH₂ |
| 23 | 65.0 | CH₂ |
| 24 | 17.0 | CH₃ |
| 25 | 16.5 | CH₃ |
| 26 | 17.5 | CH₃ |
| 27 | 24.5 | CH₃ |
| 28 | 180.5 | C |
| 29 | 18.0 | CH₃ |
| 30 | 21.5 | CH₃ |
Experimental Protocols
Sample Preparation
-
Compound Isolation: this compound should be isolated and purified from its natural source (e.g., Uncaria sessilifructus) using appropriate chromatographic techniques (e.g., column chromatography, HPLC) to a purity of >95%.
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Selection: Deuterated pyridine (B92270) (Pyridine-d₅) is a common and effective solvent for ursane-type triterpenoids, as it provides good solubility and dispersion of signals. Other suitable solvents include deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of solvent can affect the chemical shifts of hydroxyl protons.
-
Dissolution: Dissolve the weighed sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.
-
Homogenization: Gently vortex or sonicate the NMR tube to ensure complete dissolution and a homogenous solution.
NMR Data Acquisition
The following experiments are recommended for the complete structural elucidation of this compound. Experiments should be performed on a high-field NMR spectrometer (≥ 400 MHz).
-
¹H NMR (Proton NMR):
-
Purpose: To determine the number and type of protons, their chemical environment, and their scalar couplings.
-
Typical Parameters:
-
Pulse Program: zg30 or similar
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 16-64
-
-
-
¹³C NMR (Carbon NMR):
-
Purpose: To determine the number of carbon atoms and their chemical environment.
-
Typical Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024-4096
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 is commonly used, where CH and CH₃ signals are positive, and CH₂ signals are negative. Quaternary carbons are not observed.
-
Typical Parameters:
-
Pulse Program: dept135
-
Similar spectral width and relaxation delay as ¹³C NMR.
-
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton scalar couplings (³JHH), revealing which protons are adjacent to each other in the molecular structure.
-
Typical Parameters:
-
Pulse Program: cosygpqf
-
Spectral Width (F1 and F2): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate directly bonded proton and carbon atoms (¹JCH). This is crucial for assigning protonated carbons.
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.2
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 180-200 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations between protons and carbons (typically ²JCH and ³JCH). This is essential for connecting molecular fragments and assigning quaternary carbons.
-
Typical Parameters:
-
Pulse Program: hmbcgpndqf
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 200-220 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 16-32
-
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To determine the spatial proximity of protons, which is critical for elucidating the stereochemistry of the molecule.
-
Typical Parameters:
-
Pulse Program: noesygpph or roesygpph
-
Mixing Time: 300-800 ms
-
Similar spectral widths and increments as COSY.
-
-
Visualizations
The following diagrams illustrate the general workflow for the NMR analysis of a natural product like this compound.
Caption: General workflow for the NMR spectroscopic analysis of a natural product.
Application Notes and Protocols for the Mass Spectrometry of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a polyhydroxylated ursane-type triterpenoid (B12794562).[1][2] Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in drug discovery due to their wide range of biological activities.[3] Accurate and sensitive analytical methods are crucial for the pharmacokinetic, metabolism, and mechanism-of-action studies of these compounds. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the qualitative and quantitative analysis of triterpenoids.[4][5]
These application notes provide a comprehensive guide to the mass spectrometric analysis of this compound, including sample preparation, LC-MS/MS method development, and data interpretation. The protocols provided are based on established methods for the analysis of structurally related ursane-type triterpenoids and can be adapted for specific research needs.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₆ | [1][2] |
| Molecular Weight | 504.7 g/mol | [1][2] |
| Exact Mass | 504.34508925 Da | [1][2] |
| IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-1,8,10-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [1] |
Mass Spectrometry Analysis
Ionization and Fragmentation Behavior
Ursane-type triterpenoids can be analyzed in both positive and negative electrospray ionization (ESI) modes. The choice of polarity will depend on the specific instrumentation and the desired information.
-
Positive Ion Mode (ESI+): In positive ion mode, ursane (B1242777) triterpenoids typically form protonated molecules [M+H]⁺. Fragmentation in MS/MS often involves sequential losses of water (H₂O) and other small neutral molecules from the protonated precursor ion. The fragmentation pattern can provide valuable structural information. For a similar compound, 2α,3α,19α-trihydroxyurs-12-en-28-oic acid, characteristic fragment ions are observed in positive mode.
-
Negative Ion Mode (ESI-): In negative ion mode, the deprotonated molecule [M-H]⁻ is commonly observed. For ursane-type triterpenoids with a carboxylic acid group, this mode can be highly sensitive. Characteristic fragmentation in MS/MS and even MS³ experiments can help in the differentiation of stereoisomers. For some 3-hydroxy ursane-type triterpenoids, key diagnostic fragment ions include [M-H-H₂O-CO₂]⁻ and [M-H-H₂O-HCOOH]⁻.[5]
Predicted Fragmentation for this compound
Based on the fragmentation patterns of similar polyhydroxylated ursane triterpenoids, the following fragmentation pathways can be predicted for this compound in positive ion mode (ESI+) :
-
Precursor Ion: [M+H]⁺ = m/z 505.35
-
Primary Fragments:
-
m/z 487.34 [M+H-H₂O]⁺
-
m/z 469.33 [M+H-2H₂O]⁺
-
m/z 451.32 [M+H-3H₂O]⁺
-
m/z 433.31 [M+H-4H₂O]⁺
-
m/z 441.33 [M+H-H₂O-CO]⁺
-
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Plasma, Tissue Homogenate)
The choice of sample preparation method is critical for removing interfering substances and enriching the analyte of interest.[6] Three common methods are protein precipitation, liquid-liquid extraction, and solid-phase extraction.
This is a rapid and simple method suitable for initial screening and high-throughput analysis.
-
To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LLE offers a cleaner extract compared to PPT and is effective for moderately polar compounds.
-
To 100 µL of plasma or tissue homogenate, add 50 µL of internal standard solution.
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer to an autosampler vial for analysis.
SPE provides the cleanest extracts and allows for analyte concentration, leading to higher sensitivity.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma or tissue homogenate (pre-treated with 100 µL of 4% phosphoric acid and containing internal standard).
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
The following is a general LC-MS/MS method that can be optimized for specific instrumentation.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10-10.1 min: 95-30% B; 10.1-12 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Quantitative Analysis using Multiple Reaction Monitoring (MRM)
For quantitative studies, a triple quadrupole mass spectrometer operating in MRM mode is recommended for its high selectivity and sensitivity. Due to the lack of published specific MRM transitions for this compound, the following are proposed transitions based on its predicted fragmentation. These should be optimized empirically.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 505.4 | 487.3 | 100 | 30 | 15 |
| This compound (Qualifier) | 505.4 | 469.3 | 100 | 30 | 20 |
| Internal Standard (e.g., Asiatic Acid) | 489.4 | 453.3 | 100 | 30 | 20 |
Method Validation Parameters (Illustrative)
The following table presents typical validation parameters for a quantitative LC-MS/MS method for a triterpenoid, based on data for similar compounds. These values should be determined experimentally for this compound.
| Parameter | Acceptance Criteria | Illustrative Value |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, RSD ≤ 20% | 1 ng/mL |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 ng/mL |
| Precision (Intra- and Inter-day RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (RE%) | Within ± 15% (± 20% at LLOQ) | -8% to +12% |
| Recovery (%) | Consistent and reproducible | 85-95% |
| Matrix Effect (%) | CV ≤ 15% | 90-110% |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Predicted ESI+ fragmentation pathway for this compound.
References
- 1. Metabolomics Database — Core Competence Metabolomics [metabolomics.uni-freiburg.de]
- 2. This compound | C30H48O6 | CID 91668422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New polyhydroxylated triterpenes and anti-inflammatory activity of Salvia hierosolymitana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Differentiation of common diastereoisomeric ursane-type triterpenoids by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of LC-MS/MS method for cyanoenone triterpenoid determination to support CNS tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid from Uncaria
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the extraction, isolation, and purification of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, a pentacyclic triterpenoid (B12794562), from the plant genus Uncaria. This ursane-type triterpenoid has been identified in Uncaria sessilifructus and is of interest for its potential pharmacological activities.[1] The protocols described herein are based on established methodologies for the isolation of similar triterpenoids from Uncaria species and related plant materials.[2][3] These notes are intended to guide researchers in the efficient recovery of this compound for further scientific investigation.
Introduction
Pentacyclic triterpenoids are a diverse class of natural products with a wide range of biological activities. The ursane-type triterpenoids, characterized by a five-ring carbon skeleton, are of significant interest in drug discovery. This compound is a polyhydroxylated ursane (B1242777) derivative found in Uncaria sessilifructus.[1] Species of the Uncaria genus, commonly known as Cat's Claw, are rich sources of various secondary metabolites, including alkaloids and triterpenoids, which have been shown to possess anti-inflammatory, neuroprotective, and other therapeutic properties.[3][4][5] The following protocols provide a comprehensive guide for the extraction and purification of the target compound.
Experimental Protocols
Plant Material Collection and Preparation
-
Plant Species: Uncaria sessilifructus
-
Collection: The canes should be collected from mature plants. Proper botanical identification is crucial to ensure the correct species is used.
-
Preparation: The collected plant material should be washed with distilled water to remove any dirt and contaminants. Subsequently, the canes are air-dried in the shade for several weeks or oven-dried at a controlled temperature (40-50°C) to a constant weight. The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.
Extraction of Crude Triterpenoids
This protocol outlines a Soxhlet extraction method, a common and efficient technique for the exhaustive extraction of phytochemicals from solid plant material.
Materials and Equipment:
-
Powdered Uncaria sessilifructus canes
-
90% Ethanol (EtOH)[3]
-
Soxhlet extractor
-
Heating mantle
-
Round bottom flask
-
Condenser
-
Cellulose (B213188) extraction thimbles
-
Rotary evaporator
Procedure:
-
Accurately weigh the powdered plant material and place it into a cellulose extraction thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the round bottom flask to two-thirds of its volume with 90% ethanol.
-
Assemble the Soxhlet apparatus with the condenser.
-
Heat the solvent in the flask using a heating mantle to a temperature that maintains a steady boil.
-
Allow the extraction to proceed for approximately 24-48 hours, or until the solvent in the siphon arm runs clear, indicating a complete extraction.
-
After extraction, allow the apparatus to cool down.
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude extract.
Purification of this compound
The purification process involves a multi-step chromatographic approach to isolate the target compound from the complex crude extract.
This initial step aims to separate the crude extract into fractions of decreasing polarity.
Materials and Equipment:
-
Crude ethanolic extract
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvents: Petroleum Ether (Pet. Ether), Ethyl Acetate (B1210297) (EtOAc), and Methanol (B129727) (MeOH)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Prepare a silica gel slurry in petroleum ether and pack it into the chromatography column.
-
Dissolve a known amount of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Carefully load the dried extract-silica gel mixture onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity, starting with 100% petroleum ether, followed by increasing concentrations of ethyl acetate in petroleum ether (e.g., 95:5, 90:10, 80:20, 50:50, 20:80, 0:100 v/v), and finally with increasing concentrations of methanol in ethyl acetate (e.g., 95:5, 90:10 v/v).[2]
-
Collect fractions of a defined volume (e.g., 50 mL or 100 mL).
-
Monitor the separation by TLC analysis of the collected fractions. Use an appropriate solvent system (e.g., Pet. Ether:EtOAc or EtOAc:MeOH) and visualize the spots under UV light and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Combine fractions with similar TLC profiles. The target triterpenoid is expected to elute in the more polar fractions.
The final purification is achieved using semi-preparative HPLC on the enriched fractions from the column chromatography.
Materials and Equipment:
-
Enriched triterpenoid fraction from Step 1
-
Semi-preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 10 µm, 250 x 10 mm)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Water (H₂O)
-
0.45 µm syringe filters
Procedure:
-
Dissolve the enriched fraction in methanol and filter it through a 0.45 µm syringe filter.
-
Set up the semi-preparative HPLC system.
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject the filtered sample onto the column.
-
Elute the sample using a gradient of methanol in water (e.g., starting from 50% MeOH and increasing to 90% MeOH over 40 minutes).[2] The exact gradient may need to be optimized based on analytical HPLC results.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Collect the peaks corresponding to the retention time of the target compound.
-
Combine the collected fractions containing the pure compound and evaporate the solvent under reduced pressure or by lyophilization.
-
Confirm the purity and identity of the isolated this compound using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table provides hypothetical quantitative data for the extraction and purification process. Actual yields will vary depending on the plant material and experimental conditions.
| Step | Description | Starting Material (g) | Product Weight (g) | Yield (%) | Purity (%) |
| 1 | Plant Material | 1000 | - | - | - |
| 2 | Crude Extraction | 1000 | 50 | 5.0 | ~10 |
| 3 | Column Chromatography | 50 | 5 | 10.0 (of crude) | ~60 |
| 4 | Semi-Prep HPLC | 5 | 0.1 | 2.0 (of fraction) | >95 |
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Postulated Anti-inflammatory Signaling Pathway
Based on the known anti-inflammatory activities of similar triterpenoids, the following diagram illustrates a plausible signaling pathway that could be modulated by this compound.[7]
Caption: Postulated inhibition of the NF-κB signaling pathway by the target compound.
References
- 1. This compound | 91095-51-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. [Two new monoterpenoid indole alkaloids from hook-bearing branches of Uncaria sessilifructus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. New ursane-type triterpene with NO production suppressing activity from Nauclea officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Proposed Protocol for the Quantification of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid in Plant Material
Introduction
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is an ursane-type pentacyclic triterpenoid (B12794562) that has been identified in various plant species, including Uncaria sessilifructus and Enkianthus campanulatus.[1][2] Like other ursane (B1242777) triterpenoids, such as asiatic acid and madecassic acid found in Centella asiatica, this class of compounds is of significant interest to researchers in drug discovery and natural product chemistry due to its potential pharmacological activities.[3] Accurate and reliable quantification of these compounds in plant material is crucial for quality control, standardization of herbal extracts, and further pharmacological investigation.
While a specific, validated analytical method for this compound is not extensively documented in publicly available literature, methodologies for structurally similar triterpenoids are well-established.[4][5][6] This document presents a proposed protocol for the quantification of this compound in plant material, leveraging robust and widely used techniques for the analysis of analogous compounds. The proposed method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a common and effective technique for this class of molecules.[5][7]
Principle
The proposed method involves the extraction of this compound from dried and powdered plant material using an appropriate organic solvent, followed by separation and quantification using RP-HPLC. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic solvent, such as acetonitrile.[4][5] Quantification is performed by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from certified reference standards. Due to the lack of a strong chromophore in many triterpenoids, detection at low UV wavelengths (around 200-210 nm) is typically employed.[4][8][9]
Experimental Protocol
1. Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance (accurate to 0.1 mg).
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.2 µm or 0.45 µm, PTFE or other suitable material).
-
Volumetric flasks (various sizes).
-
Pipettes (various sizes).
-
HPLC vials.
-
-
Reagents:
-
Methanol (B129727) (HPLC grade).[8]
-
Acetonitrile (HPLC grade).[4]
-
Water (HPLC grade or ultrapure).
-
Phosphoric acid or Trifluoroacetic acid (TFA) (HPLC grade).[4][5]
-
Reference standard of this compound (>98% purity).
-
2. Sample Preparation
-
Drying and Grinding: Dry the plant material (e.g., leaves, stems) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh approximately 250 mg of the powdered plant material into a centrifuge tube.[8]
-
Add 10 mL of methanol.[8]
-
Sonicate the mixture for 30 minutes in an ultrasonic bath, with occasional shaking.[8]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a 25 mL volumetric flask.
-
Repeat the extraction process on the plant residue two more times, combining the supernatants in the same volumetric flask.
-
Bring the flask to volume with methanol and mix well.[8]
-
-
Filtration: Filter a portion of the extract through a 0.2 µm PTFE syringe filter into an HPLC vial for analysis.[8]
3. Chromatographic Conditions (Proposed)
-
HPLC System: Agilent 1260 Infinity II or similar.
-
Column: C18 column (e.g., Phenomenex Aqua 5µ C18, 250 x 4.6 mm).[4][5]
-
Mobile Phase:
-
Gradient Elution:
Time (min) %A %B 0 80 20 30 40 60 40 20 80 45 20 80 50 80 20 | 55 | 80 | 20 |
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Injection Volume: 10 µL.
4. Standard Preparation and Calibration
-
Stock Solution: Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
Calibration Curve: Inject each working standard solution into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standard. The correlation coefficient (R²) should be > 0.995.[7]
5. Data Analysis
-
Inject the prepared plant sample extract into the HPLC system.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Calculate the concentration of the analyte in the sample extract using the regression equation from the calibration curve.
-
The final concentration in the plant material can be calculated using the following formula:
Concentration (mg/g) = (C × V) / W
Where:
-
C = Concentration from the calibration curve (mg/mL)
-
V = Final volume of the extract (mL)
-
W = Weight of the plant material (g)
-
Quantitative Data for Structurally Related Triterpenoids
The following table summarizes typical quantitative parameters from validated HPLC methods for other ursane-type triterpenoids, which can serve as a benchmark for method development for this compound.
| Compound | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Recovery (%) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Madecassic Acid | 0.2 - 500 | > 0.9999 | 98.09 - 106.38 | 0.09 - 0.10 | 0.19 - 0.22 | [9] |
| Asiatic Acid | 0.2 - 500 | > 0.9999 | 93.83 - 95.97 | 0.27 - 0.29 | 0.58 - 0.65 | [9] |
| Asiatic Acid | 0.25 - 50 | 0.9991 - 0.9999 | 100.02 - 106.89 | - | 0.25 | [10] |
| Terminolic Acid | - | > 0.995 | 98.39 - 100.02 | 0.01 | - | [4][7] |
Visualizations
References
- 1. This compound | 91095-51-1 [chemicalbook.com]
- 2. This compound | C30H48O6 | CID 91668422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. Quantification of Madecassoside, Asiaticoside, Madecassic Acid and Asiatic Acid in by Reverse Phase HPLC [benthamopenarchives.com]
- 10. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for the Synthesis of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid and its derivatives represent a promising class of ursane-type pentacyclic triterpenoids with significant potential in drug discovery and development. The parent compound, a polyhydroxylated ursolic acid analog, has demonstrated notable biological activities, including anticancer properties. The strategic derivatization of its four hydroxyl groups and the carboxylic acid moiety offers a pathway to modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to the development of novel therapeutic agents with enhanced efficacy and selectivity.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of derivatives of this compound, with a focus on a prominent isomer, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA).
Biological Activity and Applications
Derivatives of polyhydroxylated ursane-type triterpenoids have shown a range of biological activities, with a primary focus on their potential as anticancer agents. The parent compound, THA, has been shown to exhibit selective cytotoxicity against various cancer cell lines.[1][2]
Anticancer Activity:
The primary mechanism of anticancer action for THA involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][2]
-
Apoptosis Induction: THA triggers the mitochondrial (intrinsic) pathway of apoptosis. This is characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.[1][2]
-
Cell Cycle Arrest: THA has been observed to cause cell cycle arrest at the G2/M phase, which is associated with the downregulation of the cell cycle regulatory protein Cdc2.[1][2]
The derivatization of the hydroxyl and carboxylic acid groups of the parent compound can be explored to enhance these activities, improve bioavailability, and target specific cellular pathways.
Data Presentation
The following tables summarize the in vitro cytotoxic activity of 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA) and other relevant polyhydroxylated ursane-type triterpenoids against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA)
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| THA | A2780 | Human ovarian carcinoma | Not specified, but significant cytotoxicity observed | [1][2] |
| THA | HepG2 | Human hepatocellular carcinoma | Not specified, but significant cytotoxicity observed | [1][2] |
Table 2: In Vitro Cytotoxicity of Other Polyhydroxylated Ursane-Type Triterpenoids
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| 2α-acetoxy-urs-12-ene-3β,11α,20β-triol | MCF-7 | Human breast adenocarcinoma | 6.2 | [3] |
| 3-keto-urs-12-ene-1β,11α,20β-triol | MCF-7 | Human breast adenocarcinoma | 31.9 | [3] |
| 2α,3β-diacetoxy-urs-12-ene-1β,11α,20β-triol | MCF-7 | Human breast adenocarcinoma | 8.5 | [3] |
| 3β-acetoxy-urs-12-ene-1β,11α,20β-triol | MCF-7 | Human breast adenocarcinoma | 15.7 | [3] |
Experimental Protocols
The following protocols provide generalized methodologies for the synthesis of derivatives of this compound. These protocols are based on established methods for the derivatization of ursolic acid and other polyhydroxylated triterpenoids and may require optimization for the specific substrate.
Protocol 1: General Procedure for the Esterification of the C-28 Carboxylic Acid
This protocol describes the synthesis of C-28 ester derivatives.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, benzyl (B1604629) alcohol)
-
Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired alcohol (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC or EDC (1.2 equivalents) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the desired C-28 ester derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, IR).
Protocol 2: Selective Acylation of Hydroxyl Groups
This protocol outlines a general strategy for the selective acylation of the hydroxyl groups, which may require the use of protecting groups for achieving regioselectivity.
Materials:
-
This compound
-
Acylating agent (e.g., acetic anhydride (B1165640), benzoyl chloride)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Protecting group reagents (e.g., tert-butyldimethylsilyl chloride (TBDMSCl), dihydropyran)
-
Deprotection reagents (e.g., tetrabutylammonium (B224687) fluoride (B91410) (TBAF), acidic catalysts)
-
Standard workup and purification reagents as in Protocol 1.
Procedure:
-
Protection (Optional but likely necessary for selectivity): To achieve regioselective acylation, it is often necessary to first protect some of the hydroxyl groups. The reactivity of the hydroxyl groups can vary, and this can be exploited for selective protection. For instance, primary hydroxyls are generally more reactive than secondary ones. A detailed study of protecting group strategies is recommended.[4][5][6]
-
Acylation:
-
Dissolve the (partially protected) this compound (1 equivalent) in a mixture of anhydrous DCM and pyridine.
-
Cool the solution to 0 °C.
-
Add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.1 equivalents per hydroxyl group to be acylated) dropwise.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the acylated product by silica gel column chromatography.
-
-
Deprotection (if necessary): Remove the protecting groups using appropriate conditions to yield the final selectively acylated derivative.
-
Characterize the final product by NMR, MS, and IR spectroscopy.
Protocol 3: Synthesis of C-28 Amide Derivatives
This protocol describes the formation of an amide linkage at the C-28 position.
Materials:
-
This compound
-
Desired amine (e.g., benzylamine, amino acid ester)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or other peptide coupling agents
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Standard workup and purification reagents.
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the desired amine (1.2 equivalents) and DIPEA (3 equivalents) to the solution.
-
Add the coupling agent, PyBOP (1.2 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the C-28 amide derivative.
-
Characterize the final product using appropriate analytical techniques.
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for derivatives of this compound.
Signaling Pathway of Apoptosis Induction by THA
Caption: Proposed mitochondrial pathway of apoptosis induced by THA.
References
- 1. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), a novel triterpenoid isolated from Sinojackia sarcocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidiabetic and cytotoxic polyhydroxylated oleanane and ursane type triterpenoids from Salvia grossheimii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Testing 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a pentacyclic triterpenoid (B12794562) belonging to the ursane (B1242777) family. Compounds of this class, including the well-studied ursolic acid, have demonstrated a wide range of biological activities, notably anti-cancer and anti-inflammatory properties. These activities are often attributed to the modulation of key cellular signaling pathways. This document provides detailed cell culture protocols for investigating the potential therapeutic effects of this compound, focusing on its anti-cancer and anti-inflammatory activities.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Cancer Cell Lines | |||
| A2780 (Ovarian) | |||
| HepG2 (Liver) | |||
| User-defined cell line 1 | |||
| User-defined cell line 2 | |||
| Non-Cancerous Cell Lines | |||
| IOSE144 (Ovarian Epithelium) | |||
| QSG7701 (Liver) | |||
| User-defined cell line 3 |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| A2780 | Control | ||
| IC50 | |||
| 2 x IC50 | |||
| HepG2 | Control | ||
| IC50 | |||
| 2 x IC50 |
Table 3: Cell Cycle Analysis of Cells Treated with this compound
| Cell Line | Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| A2780 | Control | |||
| IC50 | ||||
| 2 x IC50 | ||||
| HepG2 | Control | |||
| IC50 | ||||
| 2 x IC50 |
Table 4: Effect of this compound on Inflammatory Markers
| Treatment | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control | |||
| LPS (1 µg/mL) | 100% | ||
| LPS + Compound (1 µM) | |||
| LPS + Compound (5 µM) | |||
| LPS + Compound (10 µM) | |||
| LPS + Compound (25 µM) | |||
| LPS + Compound (50 µM) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer and non-cancerous cell lines.
Materials:
-
Target cell lines (e.g., A2780, HepG2, IOSE144, QSG7701)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by the test compound.[1][2][3]
Materials:
-
Target cancer cell lines (e.g., A2780, HepG2)
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.[1]
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[3]
-
Analyze the cells by flow cytometry within one hour.[3]
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the test compound on cell cycle progression.[4][5][6]
Materials:
-
Target cancer cell lines (e.g., A2780, HepG2)
-
Complete culture medium
-
This compound
-
70% cold ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.[6]
-
Incubate at -20°C for at least 2 hours.[6]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C.[6]
-
Add PI solution and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Anti-inflammatory Assay (LPS-stimulated RAW 264.7 Macrophages)
This protocol assesses the anti-inflammatory potential of the test compound by measuring its effect on the production of inflammatory mediators in macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Perform the Griess assay according to the manufacturer's instructions to determine the nitrite (B80452) concentration, which reflects NO production.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's protocols.
-
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the expression and phosphorylation status of key proteins in signaling pathways potentially modulated by the test compound.[7][8]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, p-JNK, JNK, p-p65 NF-κB, p65 NF-κB, Bcl-2, Bax, Caspase-3, Cdc2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody overnight at 4°C.[8]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring changes in the mRNA levels of target genes.[9]
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., TNF-α, IL-6, iNOS, Bax, Bcl-2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Isolate total RNA from treated and untreated cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.[9]
-
Perform qPCR using the cDNA, specific primers, and a qPCR master mix.[9]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Mandatory Visualizations
References
- 1. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursolic acid induces the production of IL6 and chemokines in both adipocytes and adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro anti-inflammatory activity of 23-hydroxyursolic acid isolated from Cussonia bancoensis in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Progress of ursolic acid on the regulation of macrophage: summary and prospect [frontiersin.org]
- 5. Ursolic acid enhances macrophage autophagy and attenuates atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Quantitative Analysis of Triterpenoids: A Guide to Analytical Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of triterpenoids, a diverse class of naturally occurring compounds with significant therapeutic potential. The accurate quantification of these molecules is critical for quality control, pharmacokinetic studies, and the overall development of new therapeutics. This guide covers several key analytical techniques, offering insights into their principles, validation parameters, and detailed experimental procedures.
Introduction to Triterpenoid (B12794562) Analysis
Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. Their wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects, has made them a focal point of drug discovery and development. The structural similarity and wide concentration range of triterpenoids in complex matrices, such as plant extracts, pose significant analytical challenges. Therefore, robust and validated analytical methods are essential for their reliable quantification.
This guide explores the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) for the quantitative analysis of triterpenoids.
Analytical Methods for Triterpenoid Quantification
A comparative overview of the most common analytical techniques for triterpenoid quantification is presented below, highlighting their respective advantages and typical applications.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used, robust, and cost-effective technique for the quantitative analysis of triterpenoids.[1] Separation is typically achieved on a reversed-phase column, and detection is commonly performed using Ultraviolet (UV) or Photodiode Array (PDA) detectors.[2] For triterpenoids lacking a strong chromophore, Charged Aerosol Detection (CAD) offers a sensitive alternative.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and its tandem version, LC-MS/MS, offer superior sensitivity and selectivity compared to HPLC-UV. This makes it the method of choice for analyzing complex mixtures and quantifying trace-level compounds.[1][4] Electrospray ionization (ESI) is a common ionization technique for triterpenoid saponins, while atmospheric pressure chemical ionization (APCI) can also be employed.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile triterpenoids. A key consideration for GC-MS analysis of many triterpenoids is the need for derivatization to increase their volatility and thermal stability.[7][8] This method offers high resolution and is suitable for detailed profiling of triterpenoid content.[9][10]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a flexible and cost-effective technique for both qualitative and quantitative analysis of triterpenoids.[2][11] It allows for the simultaneous analysis of multiple samples on a single plate, making it suitable for screening and quality control purposes.[12] Densitometric analysis is used for quantification after separation.[2]
Data Presentation: Comparative Validation Parameters
The following tables summarize key validation parameters for the quantification of various triterpenoids using different analytical methods, providing a clear comparison to aid in method selection.
Table 1: HPLC-UV/PDA Method Validation Parameters for Triterpenoid Quantification
| Analyte(s) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Oleanolic Acid & Ursolic Acid | >0.9999 | 0.08 - 0.12 | 0.24 - 0.36 | 94.70 - 105.81 | <2.0 | [5] |
| Ganoderic Acids (C2, B, AM1, K, H, D) | >0.999 | - | - | 93 - 103 | <5.0 | [13] |
| Pristimerin & Tingenone | ≥0.9981 | - | 15.0 | - | <2.0 (Intra-day) | [14] |
| Barbinervic Acid, Rotungenic Acid, 24-hydroxy Ursolic Acid | - | - | - | - | - | [15] |
Table 2: LC-MS/MS Method Validation Parameters for Triterpenoid Quantification
| Analyte(s) | Linearity (r²) | LOD (µg/L) | LOQ (µg/L) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Pentacyclic Triterpenoids | >0.99 | 33 - 104 | - | - | - | [16] |
| 14 Representative Triterpenoids | 0.9980 - 0.9999 | - | - | 98.11 - 103.8 | 1.18 - 4.25 | [17] |
| Pentacyclic Triterpenoids (SFC-MS/MS) | - | - | 2.3 - 20 | - | - | [4] |
Table 3: HPTLC Method Validation Parameters for Triterpenoid Quantification
| Analyte(s) | Linearity (r) | Concentration Range (ng/band) | LOD (ng/band) | LOQ (ng/band) | Reference |
| Diterpenoids (A, B, C) | 0.9984 - 0.9994 | 333 - 2000 | - | - | [18] |
| Lupeol | - | 30 - 150 | - | - | [19] |
Table 4: GC-MS Method Validation Parameters for Triterpenoid Quantification
| Analyte(s) | LOD (µg/L) | Linearity | Repeatability | Reference |
| Mono- to Triterpenoids | 100 - 200 | - | - | [7] |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducible and reliable results. Below are representative protocols for the quantification of triterpenoids using various analytical techniques.
Protocol 1: General Sample Preparation for Plant Materials
A general procedure for extracting triterpenoids from plant material includes the following steps:[5]
-
Drying and Grinding: Dry the plant material (e.g., leaves, roots) to a constant weight and grind it into a fine powder to increase the surface area for extraction.
-
Extraction: Extract the powdered material with a suitable solvent, such as methanol (B129727) or ethanol, using techniques like ultrasonication or Soxhlet extraction to improve efficiency.[1][5]
-
Filtration and Concentration: Filter the extract to remove solid particles and then concentrate it under reduced pressure.
-
Purification (Optional): For complex matrices, a purification step using Solid-Phase Extraction (SPE) may be necessary to remove interfering compounds.[2]
General workflow for plant sample preparation.
Protocol 2: HPLC-UV/PDA Analysis of Triterpenoids
This protocol is representative for the analysis of triterpenoids like oleanolic and ursolic acids.[5]
-
Instrumentation: A High-Performance Liquid Chromatography system with a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A gradient elution is often used with an aqueous phase (e.g., water with a small amount of acid like phosphoric or acetic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).[5][13]
-
Flow Rate: Typically 1.0 mL/min.[13]
-
Detection Wavelength: Selected based on the UV absorbance maxima of the target triterpenoids (e.g., 210 nm or 252 nm).[3][13]
-
Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from a certified reference standard.[5]
Protocol 3: LC-MS/MS Analysis of Triterpenoid Saponins
This protocol provides a general framework for the sensitive and selective quantification of triterpenoid saponins.[5]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with an aqueous phase (often containing formic acid or ammonium (B1175870) formate) and an organic phase (acetonitrile or methanol).[5]
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.[6]
-
Ionization Mode: ESI in either positive or negative ion mode, depending on the saponin (B1150181) structure.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[5]
Protocol 4: GC-MS Analysis of Triterpenoids
This protocol is suitable for the analysis of derivatized triterpenoids.[7]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: A mandatory step for non-volatile triterpenoids. A common method involves using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine (B92270) to form trimethylsilyl (B98337) (TMS) ethers/esters.[7]
-
Column: A capillary column suitable for triterpenoid analysis (e.g., HP-5ms).[7]
-
Injector: Programmed Temperature Vaporizing (PTV) injector.[7]
-
Carrier Gas: Helium.
-
Quantification: Based on the peak area of characteristic ions of the derivatized analyte compared to a calibration curve of a derivatized standard.
Workflow for GC-MS analysis of triterpenoids.
Protocol 5: HPTLC Analysis of Triterpenoids
This protocol outlines a general procedure for HPTLC analysis.[2]
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.[11][18]
-
Mobile Phase: A mixture of non-polar and moderately polar solvents, for example, toluene:chloroform:ethanol (4:4:1, v/v/v) or ethyl acetate:hexane (1.8:8.2, v/v).[2][11]
-
Sample Application: Apply standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Derivatization: Post-chromatographic derivatization using a suitable reagent (e.g., vanillin/sulfuric acid) is often required for visualization and quantification.[18]
-
Densitometric Analysis: Quantify the compounds by scanning the plate at a specific wavelength.[2][18]
Triterpenoid Signaling Pathways
Triterpenoids exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development.
Anti-inflammatory Signaling Pathway
Many triterpenoids exhibit potent anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]
Inhibition of the NF-κB pathway by triterpenoids.
Anticancer Signaling Pathway
Triterpenoids can induce apoptosis (programmed cell death) in cancer cells through the modulation of pathways such as the PI3K/Akt/mTOR pathway.
Modulation of the PI3K/Akt/mTOR pathway by triterpenoids.
Conclusion
The selection of an appropriate analytical method for triterpenoid quantification depends on factors such as the required sensitivity, selectivity, the complexity of the sample matrix, and the specific research or development goals.[5] For routine quality control of well-characterized triterpenoids in high concentrations, HPLC-UV/PDA or HPTLC can be cost-effective and reliable options.[1] However, for the analysis of complex mixtures, trace-level quantification, or in-depth research applications, the superior performance of LC-MS/MS is often necessary.[1] GC-MS provides a robust alternative for volatile or derivatizable triterpenoids. The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate analytical methods for the accurate quantification of these promising therapeutic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triterpenoid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Triterpenoids for cancer prevention and treatment: current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory effect of a triterpenoid from Balanophora laxiflora: results of bioactivity-guided isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Biosynthesis of triterpenoids in plants: Pathways, regulation, and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Epigenetics/Epigenomics of Triterpenoids in Cancer Prevention and in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iitg.ac.in [iitg.ac.in]
- 18. researchgate.net [researchgate.net]
- 19. scilit.com [scilit.com]
Application Notes and Protocols for 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a pentacyclic triterpenoid (B12794562) compound that has been isolated from plant species such as Uncaria sessilifructus and Enkianthus campanulatus.[1][2] As a member of the ursane (B1242777) family of triterpenoids, it holds potential for various research and drug development applications due to the established biological activities of this class of compounds, including anti-inflammatory, antioxidant, and anticancer effects. This document provides detailed application notes and protocols for the use of this compound as a chemical standard in analytical and biological research.
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of this compound is critical for its proper handling, storage, and use as a chemical standard.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₆ | [1] |
| Molecular Weight | 504.7 g/mol | [1] |
| Appearance | White to off-white powder | Inferred from similar compounds |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |
| Storage | Store in a well-closed container, protected from light and moisture, at -20°C for long-term storage. | General recommendation for triterpenoids |
Note: For quantitative applications, it is recommended to use a high-purity standard (>98%) and to verify the exact concentration of stock solutions spectrophotometrically or by using a calibrated analytical balance.
Analytical Applications
As a chemical standard, this compound is primarily used for the qualitative and quantitative analysis of this compound in various matrices, including plant extracts, herbal formulations, and biological samples.
High-Performance Liquid Chromatography (HPLC) Method for Quantification
This protocol provides a general method for the quantification of this compound. Optimization may be required depending on the sample matrix and instrumentation.
Experimental Protocol: HPLC Quantification
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727) or a suitable solvent.
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (Example: Plant Extract):
-
Accurately weigh 1 g of the dried and powdered plant material.
-
Extract with 20 mL of methanol by sonication for 30 minutes, followed by centrifugation at 3000 rpm for 10 minutes.
-
Repeat the extraction twice more and combine the supernatants.
-
Evaporate the combined extract to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of methanol and filter through a 0.45 µm syringe filter before HPLC analysis.
-
-
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile. A suggested gradient is: 0-5 min, 5% B; 5-30 min, 5-95% B; 30-35 min, 95% B; 35-40 min, 95-5% B; 40-45 min, 5% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Workflow for Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Biological Applications and Investigational Protocols
While specific biological activities of this compound are not extensively documented, its structural similarity to other ursane-type triterpenoids suggests potential roles in modulating key cellular signaling pathways. The following protocols are provided as starting points for investigating its biological effects.
Investigating Anti-inflammatory Activity via the NF-κB Pathway
Ursane triterpenoids are known to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Signaling Pathway Diagram: NF-κB Inhibition
Caption: Proposed inhibition of the NF-κB signaling pathway.
Experimental Protocol: NF-κB Reporter Assay
-
Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) containing an NF-κB luciferase reporter construct.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for 6 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize luciferase activity to a control protein (e.g., β-galactosidase or total protein).
-
Compare the luciferase activity in treated cells to that of LPS-stimulated cells without the compound to determine the inhibitory effect.
-
Investigating Antioxidant Activity via the Nrf2 Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of cellular antioxidant responses. Activation of Nrf2 leads to the expression of antioxidant enzymes.
Signaling Pathway Diagram: Nrf2 Activation
Caption: Proposed activation of the Nrf2 antioxidant pathway.
Experimental Protocol: Western Blot for Nrf2 and HO-1
-
Cell Culture: Culture a suitable cell line (e.g., HepG2 human liver cancer cells).
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of Nrf2 and HO-1 to the loading control.
-
Compare the protein expression in treated cells to that of untreated controls.
-
Summary and Future Directions
This compound is a valuable chemical standard for analytical purposes and a promising compound for biological investigation. The provided protocols offer a foundation for its quantification and for exploring its potential anti-inflammatory and antioxidant activities. Further research is warranted to fully elucidate its biological mechanisms of action and to explore its therapeutic potential in various disease models. It is recommended that researchers conduct thorough validation of the analytical methods and confirm the biological activities in multiple experimental systems.
References
Troubleshooting & Optimization
improving solubility of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid for bioassays
Welcome to the technical support center for 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. This resource provides researchers, scientists, and drug development professionals with essential information for handling and improving the solubility of this pentacyclic triterpenoid (B12794562) for bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility challenging?
A: this compound (CAS: 91095-51-1) is a pentacyclic triterpenoid, a class of natural compounds known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects.[1][2][3] Like its parent compound, ursolic acid, it possesses a rigid, lipophilic carbon skeleton.[4] This structure results in very poor aqueous solubility, which poses a significant hurdle for its use in biological assays and limits its bioavailability.[3][5][6] Although the four hydroxyl groups on this specific derivative increase polarity compared to ursolic acid, aqueous solubility remains a primary challenge for formulation.
Q2: What are the recommended initial solvents for preparing a stock solution?
A: For initial stock solutions, organic solvents are necessary. Based on data for the parent compound, ursolic acid, and general characteristics of triterpenoids, the following solvents are recommended.[6][7][8]
| Solvent | Known Solubility (Ursolic Acid) | Comments |
| DMSO (Dimethyl sulfoxide) | ~10 mg/mL[7] | Preferred for most in vitro assays. Prepare high-concentration stock and dilute serially. |
| DMF (Dimethylformamide) | ~10 mg/mL[7] | Similar to DMSO, but may have different toxicity profiles in certain cell lines. |
| Ethanol (B145695) | ~0.5 mg/mL[7] | Lower solubility but can be a less toxic option for some cell-based experiments. |
| Methanol | Soluble[8] | Useful for analytical purposes, but higher cytotoxicity than ethanol. |
| Dichloromethane, Chloroform | Soluble[9] | Primarily for extraction or chemical synthesis, not suitable for biological assays. |
Note: The exact solubility of this compound may differ from ursolic acid. It is crucial to perform your own solubility tests.
Q3: My compound precipitates when I dilute the DMSO stock in my aqueous cell culture medium. What can I do?
A: This is a common issue known as "fall-out" that occurs when a drug, highly soluble in an organic solvent, is introduced to an aqueous environment where it is poorly soluble.[10]
-
Decrease Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5% or even 0.1%, to minimize both precipitation and solvent toxicity.
-
Use an Intermediate Dilution Step: Instead of diluting directly into the final medium, perform a serial dilution. A common method is to first dilute the DMSO stock into a solution containing a solubilizing agent (like serum or albumin) before the final dilution into the assay medium.
-
Incorporate Co-solvents or Surfactants: Add a small amount of a biocompatible co-solvent like polyethylene (B3416737) glycol (PEG) or a non-ionic surfactant like Tween® 80 to the final aqueous medium to help maintain solubility.[11][12]
-
Warm the Medium: Gently warming the medium to 37°C may help, but be cautious as temperature changes can affect compound stability and cell health.[13]
Q4: What advanced methods can improve solubility for more demanding in vitro or in vivo bioassays?
A: When simple co-solvents are insufficient, advanced formulation strategies are required. The most common and effective method for triterpenoids is complexation with cyclodextrins.[5][14]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[15] They can encapsulate poorly soluble molecules like your compound, forming an "inclusion complex" that is water-soluble.[5][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used, pharmaceutically accepted derivative for this purpose.[17]
-
Nanoformulations: Techniques like creating nanosuspensions or liposomal formulations can dramatically increase the surface area and apparent solubility of a compound.[3][18] These methods are more complex but are often necessary for in vivo studies to improve bioavailability.[3]
-
pH Modification: As an acidic compound (due to the carboxylic acid group), its solubility can be increased in basic solutions by forming a salt. However, the physiological relevance of a high pH must be carefully considered for the specific bioassay.[4][19]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound won't dissolve in DMSO/Ethanol at the desired concentration. | The desired concentration exceeds the compound's intrinsic solubility limit in that solvent. | 1. Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution.[13]2. Try a different organic solvent with higher solubilizing power, like DMF.[7]3. If the absolute maximum concentration is needed, consider preparing a salt form in an alkaline solution (e.g., with NaOH), though this will alter the compound's charge.[4][6] |
| Precipitation observed in the well plate during a multi-day cell culture experiment. | The compound is slowly precipitating out of the aqueous medium over time due to low thermodynamic stability. | 1. Reduce the final concentration of the compound if experimentally feasible.2. Increase the serum concentration in the medium (e.g., from 10% to 20% FBS), as serum proteins can help stabilize hydrophobic compounds.3. Use a cyclodextrin-complexed form of the compound, which is significantly more stable in aqueous solutions.[5][16] |
| High background toxicity or altered cell morphology is observed in vehicle control wells. | The concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity.[10] | 1. Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your specific cell line.2. Ensure the final solvent concentration is identical across all wells, including untreated controls.3. Switch to a less toxic solvent system if possible, such as one using ethanol or PEG-based co-solvents at very low final concentrations.[12] |
| Inconsistent results between experimental repeats. | Issues with stock solution stability, inaccurate pipetting of viscous solvents, or incomplete dissolution. | 1. Prepare fresh stock solutions from solid powder for each experiment. If storing, keep solutions at -20°C or -80°C and minimize freeze-thaw cycles.[8]2. When pipetting DMSO, use positive displacement pipettes or reverse pipetting techniques for accuracy.3. Always vortex the stock solution thoroughly before making dilutions. Visually inspect for any undissolved particulate matter. |
Experimental Protocols & Visual Guides
Protocol: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a basic method for improving the aqueous solubility of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD) via the kneading method.[16]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol (or Methanol)
-
Distilled water
-
Vacuum oven or desiccator
Procedure:
-
Determine Molar Ratio: Start with a 1:1 or 1:2 molar ratio of the triterpenoid to HP-β-CD. Triterpenoids often require higher ratios for effective complexation.
-
Initial Wetting: Place the accurately weighed triterpenoid powder in a mortar. Add a minimal amount of ethanol/water (e.g., 1:1 v/v) dropwise to create a smooth, uniform paste.
-
Add Cyclodextrin: Add the weighed HP-β-CD to the paste.
-
Kneading: Grind the mixture vigorously with the pestle for 30-60 minutes. The mixture should remain a thick, consistent paste. Add a few more drops of the ethanol/water solvent if it becomes too dry.
-
Drying: Spread the resulting paste in a thin layer on a glass dish and dry it under vacuum at a low temperature (e.g., 40°C) for 24 hours to remove the solvent.
-
Final Product: The resulting dry, white powder is the inclusion complex. This can now be dissolved directly in aqueous buffers or cell culture medium for your bioassay.
-
Validation (Optional): Confirm complex formation using techniques like DSC (Differential Scanning Calorimetry), FTIR (Fourier-Transform Infrared Spectroscopy), or NMR (Nuclear Magnetic Resonance).
Diagram: Solubility Enhancement Workflow
This diagram outlines the logical steps a researcher should follow when faced with a poorly soluble compound like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Advances of Natural Pentacyclic Triterpenoids as Bioactive Delivery System for Synergetic Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Solubility of Ursolic Acid in Aqueous and Non-aqueous Solvents" by Kamola Tolliboeva and Philip M. Gerk [scholarscompass.vcu.edu]
- 5. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ursolic acid [chembk.com]
- 9. This compound | 91095-51-1 [chemicalbook.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. biocrick.com [biocrick.com]
- 14. Cyclodextrins Increase Triterpene Production in Solanum lycopersicum Cell Cultures by Activating Biosynthetic Genes | MDPI [mdpi.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. ascendiacdmo.com [ascendiacdmo.com]
- 19. Methods of solubility enhancements | PPTX [slideshare.net]
Technical Support Center: Purification of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a pentacyclic triterpenoid (B12794562) belonging to the ursane (B1242777) skeleton group.[1][2] These compounds are natural products found in various plants and are studied for their diverse pharmacological activities.[3][4] This specific compound has been isolated from plants such as Uncaria sessilifructus.[5]
Q2: What are the primary challenges in purifying this compound?
A2: The main challenges include:
-
Co-purification of structural isomers: Ursane-type triterpenoids often coexist with their oleanane-type isomers, which have very similar physicochemical properties, making them difficult to separate using standard chromatographic techniques.[6][7]
-
Low analytical sensitivity: Triterpenoids generally lack a strong chromophore, which results in poor sensitivity when using UV detectors in HPLC analysis.[8]
-
Complex sample matrix: Natural product extracts contain numerous other compounds, requiring multiple purification steps to achieve high purity.
-
Potential for degradation: Some purification methods, such as those involving high heat, may be unsuitable for potentially heat-sensitive triterpenoids.[9]
Q3: Why is it so difficult to separate ursane and oleanane (B1240867) isomers?
A3: The difficulty arises from their nearly identical structures. For example, ursolic acid (ursane-type) and oleanolic acid (oleanane-type) differ only in the position of one methyl group on the E-ring. This subtle difference results in very similar polarity, size, and chemical properties, causing them to co-elute in many standard chromatography systems.[7][8]
Q4: What are the recommended storage conditions for purified triterpenoid acids?
A4: While specific stability data for this compound is not widely published, it is best practice for purified triterpenoids to be stored in a sealed container in a cool, dry place. For long-term storage as a stock solution, it is recommended to store at -20°C or -80°C and protect from light to prevent degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Initial Extraction | 1. Incomplete extraction from the plant matrix. 2. Degradation of the target compound during extraction. 3. Use of an inappropriate solvent. | 1. Optimize extraction parameters: increase extraction time, use a higher solvent-to-solid ratio, or consider alternative methods like ultrasound-assisted or microwave-assisted extraction. 2. Avoid high temperatures if the compound is heat-sensitive. 3. Perform sequential extractions with solvents of varying polarity to selectively extract the compound. |
| Poor Separation of Isomers in RP-HPLC | 1. Insufficient selectivity of the stationary phase. 2. Co-elution of ursane and oleanane type triterpenoids.[6][8] | 1. Try Coordination Chromatography: Add a suitable agent, such as a hydrophilic β-cyclodextrin derivative (e.g., Glu-β-CD), to the mobile phase. This can enhance the resolution between isomers with hydrophilic groups.[6] 2. Use a specialized column: A C30 stationary phase can provide higher resolution for triterpenoids compared to standard C18 columns.[8] 3. Experiment with different mobile phase compositions (e.g., methanol/acetonitrile (B52724) mixtures) and pH.[7] |
| Broad or Tailing Peaks in HPLC | 1. Secondary interactions between the analyte's carboxylic acid group and the silica (B1680970) backbone of the column. 2. Column overloading. 3. Compound degradation on the column. | 1. Acidify the mobile phase: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of the carboxylic acid, leading to sharper peaks. 2. Dilute the sample and inject a smaller volume. 3. Ensure the mobile phase and sample solvent are compatible. |
| Low Signal with UV Detection | 1. Triterpenoids lack strong UV-absorbing chromophores.[8] | 1. Use a low wavelength: Set the detector to a low wavelength, typically around 204-215 nm.[7] 2. Use an alternative detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) provides a more uniform response for non-volatile compounds like triterpenoids, regardless of their optical properties.[10][11] 3. Use Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) offers high sensitivity and structural information. |
| Difficulty with Final Crystallization | 1. Presence of persistent impurities. 2. Incorrect choice of solvent system. 3. Supersaturation not achieved correctly. | 1. Ensure the compound is of high purity (>95%) before attempting crystallization. Perform an additional chromatographic polishing step if necessary. 2. Screen multiple solvents: Use a solvent in which the compound is sparingly soluble at room temperature but soluble when heated. 3. Try different methods: Consider slow evaporation, vapor diffusion, or using an anti-solvent system to induce crystallization.[12][13] A minimum purity of 80-90% is often recommended before attempting to grow crystals for analysis.[13] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₆ | [14] |
| Molecular Weight | 504.7 g/mol | [14] |
| XLogP3 | 3.9 | [14] |
| Hydrogen Bond Donor Count | 5 | [14] |
| Hydrogen Bond Acceptor Count | 6 | [14] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | [5] |
Table 2: Example HPLC Conditions for Separation of Ursane-Type Triterpenoids
| Parameter | Condition 1 | Condition 2 |
| Column | Agilent Zorbax SB-C₁₈ (150 x 4.6 mm, 5 µm) | Acclaim C30 (3 µm) |
| Mobile Phase | Methanol/Water (85:15, v/v), pH 4 | Acetonitrile and Methanol mixture |
| Detection | Photodiode Array (PDA) at 204 nm | Charged Aerosol Detector (CAD) |
| Reference | [7] | [8] |
Experimental Protocols
Protocol 1: General Purification of Ursane Triterpenoids from Plant Material
-
Extraction:
-
Air-dry and pulverize the plant material.
-
Perform sequential extraction using a series of solvents with increasing polarity, for example, n-hexane, ethyl acetate, and finally methanol. The target compound is expected to be in the more polar fractions (ethyl acetate or methanol).
-
Alternatively, perform an exhaustive extraction with 70-95% ethanol.
-
Concentrate the desired extract in vacuo using a rotary evaporator to yield a crude extract.
-
-
Fractionation using Silica Gel Column Chromatography:
-
Pre-absorb the crude extract onto a small amount of silica gel.
-
Load the dried, pre-absorbed sample onto a silica gel column packed with a non-polar solvent (e.g., n-hexane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, n-hexane/ethyl acetate mixtures, followed by ethyl acetate/methanol mixtures.
-
Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to pool fractions containing the target compound.
-
-
Purification by Preparative HPLC:
-
Dissolve the enriched fraction in a suitable solvent (e.g., methanol).
-
Purify the compound using a reversed-phase preparative HPLC system with a C18 column.
-
Use a mobile phase gradient, typically consisting of water (often with 0.1% formic acid) and acetonitrile or methanol.
-
Monitor the elution and collect the peak corresponding to the target compound based on retention time from analytical runs.
-
Note: If isomer separation is an issue, add a β-cyclodextrin derivative to the mobile phase as described in the troubleshooting guide.[6]
-
-
Final Crystallization:
-
Concentrate the purified HPLC fraction to dryness.
-
Dissolve the residue in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol).
-
Slowly add an anti-solvent (a solvent in which the compound is insoluble, e.g., cold water or hexane) until slight turbidity is observed.
-
Cover the container and allow it to cool slowly to room temperature, then transfer to a refrigerator (4°C) to facilitate crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold anti-solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common HPLC separation and peak shape issues.
References
- 1. Ursane | C30H52 | CID 9548870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 91095-51-1 [chemicalbook.com]
- 6. Separation rule of oleanane and ursane pentacyclic triterpenoids isomers from nature plants by coordination chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. An HPLC-ELSD Method for the Determination of Triterpenes in Sorbus decora and Sorbus americana Bark Used by the Eeyou Istchee Cree First Nation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. unifr.ch [unifr.ch]
- 14. This compound | C30H48O6 | CID 91668422 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Ursane Triterpenoid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of ursane (B1242777) triterpenoid (B12794562) isomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC separation of ursane triterpenoid isomers.
1. Poor Resolution or Co-elution of Isomers (e.g., Ursolic Acid and Oleanolic Acid)
-
Question: My HPLC method shows poor resolution between ursane triterpenoid isomers, with peaks significantly overlapping or co-eluting. How can I improve the separation?
-
Answer: Poor resolution is a common challenge due to the structural similarity of these isomers.[1][2][3] Consider the following strategies to enhance separation:
-
Column Selection:
-
Switch to a C30 Column: C30 columns often provide alternative selectivity compared to standard C18 columns and have demonstrated superior resolution for triterpenoid isomers like oleanolic and ursolic acids.[1]
-
Consider Phenyl-Hexyl or other Phenyl-based Columns: These columns can offer different selectivity for aromatic and closely related compounds.
-
Particle Size: Using columns with smaller particle sizes (e.g., sub-2 µm in UHPLC) can increase efficiency and improve resolution.[4]
-
-
Mobile Phase Optimization:
-
Solvent Composition: The choice and ratio of organic solvents (typically acetonitrile (B52724) and methanol) are critical.[5][6] A combination of acetonitrile and methanol (B129727) can sometimes provide better separation than either solvent alone.[1]
-
Mobile Phase Additives:
-
Acidification: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of acidic triterpenoids.[7][8]
-
Coordination Chromatography: The addition of cyclodextrins (e.g., β-CD derivatives) to the mobile phase can improve the resolution of isomers, particularly those with hydrophilic groups.[2][3][9][10]
-
-
pH Control: The pH of the mobile phase can influence the ionization state of the analytes and, consequently, their retention and selectivity.[5][11]
-
-
Gradient Elution:
-
Employ a shallow gradient, especially during the elution window of the target isomers.[8] This provides more time for the separation to occur.
-
-
Temperature:
-
2. Low UV Detection Sensitivity
-
Question: My ursane triterpenoids show a very weak signal with my UV detector. How can I improve sensitivity?
-
Answer: This is a frequent issue as many triterpenoids lack a strong chromophore.[1][2][12][13] Here are several approaches to enhance detection:
-
Low Wavelength UV: Set the detection wavelength to a low range, such as 205-210 nm.[7] Be aware that this may increase baseline noise, so using high-purity HPLC-grade solvents is essential.[7]
-
Alternative Detectors:
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector suitable for non-volatile compounds like triterpenoids and is compatible with gradient elution.[7][14]
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that offers good sensitivity for non-volatile analytes.[1][7] It has been shown to achieve low limits of quantitation for triterpenoids.[1]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, along with structural information for compound identification.[2][7]
-
-
Chemical Derivatization: While more laborious, introducing a chromophore or fluorophore to the triterpenoid structure can significantly enhance detection by UV or fluorescence detectors.[7]
-
3. Peak Tailing
-
Question: The peaks for my triterpenoid isomers are tailing. What could be the cause and how can I resolve it?
-
Answer: Peak tailing can compromise resolution and accurate quantification.[8] Common causes and solutions include:
-
Secondary Interactions: Interactions between the analytes and residual silanol (B1196071) groups on the silica-based stationary phase can cause tailing.
-
Solution: Acidifying the mobile phase (e.g., with 0.1% formic or acetic acid) can protonate the silanol groups, minimizing these unwanted interactions.[8]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute the sample or inject a smaller volume.[8]
-
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may have degraded over time.
-
Solution: Follow the manufacturer's instructions for column washing. If the problem persists, the column may need to be replaced.[15]
-
-
Experimental Protocols
HPLC Method for the Separation of Triterpenoids using a C30 Column [1]
-
Sample Preparation:
-
Standards: Dissolve standards in ethanol (B145695) (ursolic acid in acetone).
-
Samples (e.g., apple peel): Sonicate the sample in a methanol/chloroform (1:1) mixture for one hour. Centrifuge at 13,000 g for five minutes. Dilute the supernatant with an equal volume of methanol.
-
-
HPLC System and Column:
-
System: Thermo Scientific Dionex UltiMate 3000 SD or equivalent.
-
Column: Acclaim™ C30, 5 µm, 250 x 4.6 mm.
-
Column Temperature: 30 °C.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 1% w/v Ammonium acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile/methanol (750:250 v/v).
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
Time (min) %A %B 0.0 20 80 30.0 0 100 60.0 0 100 61.0 20 80 | 70.0 | 20 | 80 |
-
-
Detection:
-
Detector: Corona™ ultra RS™ (Charged Aerosol Detector).
-
Nebulizer Temperature: 15 °C.
-
Data Presentation
Table 1: Comparison of HPLC Methods for Oleanolic and Ursolic Acid Separation
| Parameter | Method 1 (C18 Column)[1] | Method 2 (C30 Column)[1] |
| Stationary Phase | C18 | C30 |
| Detection | UV at 210 nm | Charged Aerosol Detector (CAD) |
| Resolution | 1.53 | 2.73 |
| Limit of Detection (LOD) | 50 ng (Oleanolic Acid), 135 ng (Ursolic Acid) on column | < 1 ng on column |
| Limit of Quantitation (LOQ) | Not specified | < 2 ng on column |
Mandatory Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation rule of oleanane and ursane pentacyclic triterpenoids isomers from nature plants by coordination chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mastelf.com [mastelf.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. gmi-inc.com [gmi-inc.com]
Technical Support Center: Stability of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. The information provided is intended to assist in designing and troubleshooting stability studies in various solvents.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound soluble?
A1: this compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] For quantitative studies, it is recommended to determine the exact solubility in your solvent of choice before preparing stock solutions.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of ursane-type triterpenoids like this compound in solution can be influenced by several factors, including:
-
pH: The carboxylic acid moiety can ionize, which may affect stability. Hydrolysis of ester groups, if present in derivatives, is also a concern under acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation of the molecule.
-
Solvent Purity: Impurities in the solvent, such as water or peroxides, can react with the compound.
Q3: How should I store stock solutions of this compound?
A3: For short-term storage, solutions should be kept at 2-8°C and protected from light. For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. It is also recommended to use amber vials or wrap containers in aluminum foil to protect from light.
Troubleshooting Guides
This section addresses specific issues that may be encountered during stability experiments.
Issue 1: Inconsistent results in stability studies.
-
Possible Cause: This could be due to variations in experimental conditions, such as temperature fluctuations, inconsistent light exposure, or variations in the solvent quality.
-
Troubleshooting Steps:
-
Ensure that all experimental parameters (temperature, light, humidity) are tightly controlled and monitored.
-
Use high-purity solvents from a reliable source.
-
Prepare fresh solutions for each experiment to avoid issues with solvent evaporation or degradation of the stock solution over time.
-
Ensure accurate and consistent pipetting and dilution steps.
-
Issue 2: Rapid degradation of the compound is observed.
-
Possible Cause: The chosen solvent may not be suitable for the compound, or the storage conditions may be inappropriate.
-
Troubleshooting Steps:
-
Review the choice of solvent. If the solvent is reactive (e.g., contains peroxides), consider using a more inert solvent.
-
Evaluate the storage conditions. Ensure the solution is protected from light and stored at the appropriate temperature.
-
Consider performing a forced degradation study to identify the degradation pathways and products.[2][3] This can help in understanding the compound's intrinsic stability.
-
Issue 3: Precipitation of the compound from the solution.
-
Possible Cause: The concentration of the compound may be too high for the chosen solvent, or a change in temperature may have reduced its solubility.
-
Troubleshooting Steps:
-
Determine the saturation solubility of the compound in the solvent at the experimental temperature.
-
If the concentration is too high, prepare a more dilute solution.
-
If temperature is a factor, ensure that the solution is maintained at a constant temperature where the compound remains soluble.
-
Data Presentation: Illustrative Stability Data
The following tables present hypothetical stability data for this compound in different solvents under various conditions. This data is for illustrative purposes to guide experimental design.
Table 1: Illustrative Stability of this compound (1 mg/mL) at Room Temperature (25°C) with Light Exposure.
| Solvent | % Recovery after 24h | % Recovery after 72h |
| DMSO | 98.5% | 95.2% |
| Acetone | 97.1% | 92.8% |
| Chloroform | 96.3% | 90.5% |
| Dichloromethane | 95.8% | 89.7% |
| Ethyl Acetate | 97.5% | 94.1% |
Table 2: Illustrative Stability of this compound (1 mg/mL) at 40°C in the Dark.
| Solvent | % Recovery after 24h | % Recovery after 72h |
| DMSO | 99.2% | 97.8% |
| Acetone | 98.8% | 96.5% |
| Chloroform | 98.1% | 95.3% |
| Dichloromethane | 97.9% | 94.9% |
| Ethyl Acetate | 99.0% | 97.2% |
Experimental Protocols
A general protocol for assessing the stability of this compound in a chosen solvent is provided below. This protocol is based on established guidelines for stability testing of natural products and new drug substances.[4]
Protocol: Solvent Stability Assessment
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen high-purity solvent to a final concentration of 1 mg/mL.
-
-
Sample Preparation:
-
Aliquot the stock solution into amber glass vials to protect from light.
-
Prepare multiple vials for each time point and condition to be tested.
-
-
Storage Conditions:
-
Store the vials under the desired conditions (e.g., room temperature with light exposure, 40°C in the dark, etc.).
-
-
Time Points:
-
Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter).
-
-
Analysis:
-
At each time point, withdraw an aliquot and dilute it to a suitable concentration for analysis by a validated stability-indicating HPLC method.
-
The HPLC method should be able to separate the parent compound from any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Experimental Workflow for Stability Testing
A generalized workflow for conducting stability studies.
Troubleshooting Decision Tree for Unexpected Degradation
A decision tree for troubleshooting unexpected degradation.
References
Technical Support Center: Overcoming Poor Bioavailability of Triterpenoid Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor bioavailability of triterpenoid (B12794562) compounds.
I. Troubleshooting Guides
This section offers solutions to common problems encountered during the formulation and preclinical evaluation of triterpenoid compounds.
Issue 1: Poor Aqueous Solubility and Dissolution Rate
Q1: My triterpenoid compound exhibits very low solubility in aqueous media, leading to poor dissolution in my in vitro assays. What are the primary reasons for this, and how can I improve it?
A: Triterpenoids are characteristically lipophilic molecules with high molecular weights, which inherently limits their solubility in water. This poor aqueous solubility is a major obstacle to achieving adequate dissolution and, consequently, oral bioavailability. To address this, several formulation strategies can be employed to enhance the solubility and dissolution rate of your triterpenoid compound.
Troubleshooting Workflow for Solubility Issues:
Caption: Troubleshooting workflow for addressing triterpenoid solubility.
Recommended Formulation Strategies:
-
Solid Dispersions: This technique involves dispersing the triterpenoid in an inert, hydrophilic carrier at a solid state.[1] The drug can exist in an amorphous form, which has higher energy and thus greater solubility than the crystalline form.
-
Nanoparticles: Reducing the particle size of the triterpenoid to the nanometer range dramatically increases the surface area-to-volume ratio, leading to enhanced dissolution rates.[2]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate lipophilic drugs like triterpenoids, shielding them from the aqueous environment and improving their apparent solubility.
-
Co-amorphous Systems: In this approach, the triterpenoid is amorphized with a low-molecular-weight excipient (co-former), preventing recrystallization and enhancing solubility.
Issue 2: Low Intestinal Permeability
Q2: Even after improving the solubility of my triterpenoid, I am observing low permeability in my Caco-2 cell assays. What could be the cause, and how can I address this?
A: Low intestinal permeability of triterpenoids can be a significant hurdle even when solubility is addressed. This can be due to the inherent physicochemical properties of the molecule or the activity of efflux transporters at the apical membrane of intestinal cells.
Troubleshooting Workflow for Permeability Issues:
References
Technical Support Center: Troubleshooting NMR Signal Overlap in Polyhydroxylated Triterpenoids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of NMR signal overlap in polyhydroxylated triterpenoids.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of a polyhydroxylated triterpenoid (B12794562) shows severe signal overlap in the aliphatic region (0.8 - 2.5 ppm) and the region with protons attached to hydroxyl-bearing carbons (3.0 - 4.5 ppm). How can I begin to resolve these signals?
A1: Signal overlap is a frequent issue with polyhydroxylated triterpenoids due to their complex and often rigid steroidal-like structures, leading to a high density of protons in similar chemical environments. A multi-pronged approach involving both 1D and 2D NMR techniques is the most effective strategy.
Recommended Initial Steps:
-
Optimize 1D ¹H NMR Acquisition: Ensure the best possible resolution by carefully shimming the magnet. Acquiring the spectrum at a higher magnetic field strength (e.g., 600 MHz or higher) will also increase signal dispersion.
-
Solvent-Induced Shifts: Record the ¹H NMR spectrum in different deuterated solvents (e.g., CDCl₃, pyridine-d₅, DMSO-d₆, C₆D₆). The varying solvent-solute interactions can induce differential chemical shifts, potentially resolving some overlapping signals.[1]
-
2D NMR Spectroscopy: If signal overlap persists, which is highly likely, a suite of 2D NMR experiments is essential for unambiguous signal assignment. The most critical experiments are:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons. This is extremely powerful for resolving overlapping proton signals, as the attached carbons often have distinct chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which can be particularly useful for elucidating the structure of sugar moieties if present.[2]
-
Q2: I've run COSY, HSQC, and HMBC experiments, but I'm still struggling to differentiate between several methine protons attached to hydroxylated carbons that have very close ¹H and ¹³C chemical shifts. What's the next step?
A2: This is a common challenge, especially when dealing with multiple hydroxyl groups in close proximity. Here are some advanced strategies you can employ:
Advanced NMR Techniques:
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å). This information is invaluable for determining the relative stereochemistry of the molecule, which can, in turn, help to assign specific signals based on expected spatial relationships.
-
Selective 1D NOESY/ROESY: By selectively irradiating a specific proton signal (even if partially overlapped), you can observe NOEs/ROEs to nearby protons, providing crucial distance constraints for assignment.
-
HSQC-TOCSY (Heteronuclear Single Quantum Coherence - Total Correlation Spectroscopy): This experiment combines the resolving power of HSQC with the correlation information of TOCSY. It displays the correlations between a carbon and all the protons within its attached proton's spin system. This can be very effective in separating overlapping spin systems.[3]
Chemical Derivatization:
-
Acetylation: Converting the hydroxyl groups to acetyl esters can significantly alter the chemical shifts of nearby protons, often resolving overlap. The protons attached to the acetylated carbons will typically shift downfield. Comparing the NMR spectra before and after acetylation can provide definitive assignments.[4][5][6]
Q3: Can you provide a general protocol for the acetylation of a polyhydroxylated triterpenoid for NMR analysis?
A3: Yes, here is a general microscale protocol for the acetylation of a triterpenoid for the purpose of NMR analysis.
Experimental Protocol: Acetylation of Polyhydroxylated Triterpenoids
Materials:
-
Polyhydroxylated triterpenoid (1-5 mg)
-
Acetic anhydride (B1165640) (50-100 µL)
-
Pyridine-d₅ (0.5 mL) or CDCl₃ with a small amount of pyridine (B92270)
-
NMR tube
Procedure:
-
Dissolve the triterpenoid sample (1-5 mg) in 0.5 mL of deuterated pyridine (pyridine-d₅) directly in an NMR tube. Pyridine acts as both the solvent and the catalyst.
-
Add a 5-10 fold molar excess of acetic anhydride to the NMR tube.
-
Cap the NMR tube and mix the contents gently by inversion.
-
Allow the reaction to proceed at room temperature. Monitor the reaction progress by acquiring ¹H NMR spectra periodically (e.g., after 1, 4, and 12 hours). The reaction is typically complete when the signals of the carbinol protons have shifted downfield and new acetyl methyl singlets appear around 2.0 ppm.
-
Once the reaction is complete, the sample can be analyzed directly by various NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY).
Note: For a cleaner reaction, the triterpenoid can be acetylated on a larger scale using acetic anhydride and pyridine, followed by a standard aqueous workup and purification before dissolving the acetylated product in a suitable deuterated solvent for NMR analysis.[4]
Q4: I have a sample that may be a mixture of diastereomers, leading to a very complex and overlapped spectrum. How can I approach this?
A4: Differentiating diastereomers with very similar structures can be extremely challenging. In addition to the 2D NMR techniques mentioned previously, the use of a chiral derivatizing agent can be highly effective.
Strategy: Chiral Derivatization with Mosher's Acid
By reacting your polyhydroxylated triterpenoid with both enantiomers of a chiral derivatizing agent, such as Mosher's acid chloride ((R)- and (S)-MTPA-Cl), you will form a mixture of diastereomeric esters. The differing spatial arrangement of the phenyl group of the Mosher's ester relative to the triterpenoid backbone in the two diastereomers will induce different chemical shifts in the protons near the ester linkage. This allows for the differentiation and potential quantification of the diastereomers in your sample.[7][8][9]
Experimental Protocol: Mosher's Esterification (Microscale for NMR)
Materials:
-
Polyhydroxylated triterpenoid sample (~2-5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine-d₅ (or CDCl₃ with a trace of anhydrous pyridine)
-
Two separate, dry NMR tubes
Procedure:
-
Place approximately half of your triterpenoid sample into each of the two NMR tubes.
-
Dissolve each sample in ~0.5 mL of anhydrous pyridine-d₅.
-
To the first NMR tube, add a slight molar excess (~1.2 equivalents) of (R)-MTPA-Cl.
-
To the second NMR tube, add a slight molar excess (~1.2 equivalents) of (S)-MTPA-Cl.
-
Cap both tubes and mix gently. Let the reactions proceed at room temperature for 30-60 minutes, or until completion.
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Compare the spectra. The signals for protons near the esterified hydroxyl groups should appear at different chemical shifts in the two spectra, allowing for their differentiation.
Data Presentation: Representative NMR Data for Polyhydroxylated Triterpenoids
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for common polyhydroxylated triterpenoid skeletons. These values are compiled from various literature sources and are recorded in different deuterated solvents as noted. Chemical shifts are in ppm relative to TMS.
Table 1: Representative ¹³C NMR Chemical Shifts for Polyhydroxylated Ursane-type Triterpenoids
| Carbon | Asiatic Acid (DMSO-d₆) | Madecassic Acid (DMSO-d₆)[8] |
| 2 | 65.9 | 65.9 |
| 3 | 75.7 | 75.7 |
| 6 | - | 67.4 |
| 12 | 124.8 | 124.8 |
| 13 | 137.7 | 137.7 |
| 23 | 63.7 | 63.7 |
| 28 | 178.4 | 178.4 |
Table 2: Representative ¹H NMR Chemical Shifts for Polyhydroxylated Ursane-type Triterpenoids
| Proton | Asiatic Acid (DMSO-d₆) | Madecassic Acid (DMSO-d₆)[8] |
| H-2 | 3.19 | 3.19 |
| H-3 | 3.10 | 3.10 |
| H-6 | - | 3.36 |
| H-12 | 5.16 | 5.16 |
| H-23a | 3.50 | 3.50 |
| H-23b | 3.36 | 3.36 |
Table 3: Representative ¹³C NMR Chemical Shifts for a Polyhydroxylated Oleanane-type Triterpenoid
| Carbon | Arjunic Acid (DMSO-d₆)[10] |
| 2 | 65.8 |
| 3 | 75.8 |
| 12 | 121.5 |
| 13 | 143.9 |
| 19 | 70.9 |
| 23 | 63.7 |
| 28 | 178.5 |
Table 4: Representative ¹H NMR Chemical Shifts for a Polyhydroxylated Oleanane-type Triterpenoid
| Proton | Arjunic Acid (CD₃OD) |
| H-2 | 3.65 |
| H-3 | 2.97 |
| H-12 | 5.38 |
| H-19 | 3.46 |
| H-23a | 3.82 |
| H-23b | 3.56 |
Table 5: Representative ¹³C and ¹H NMR Data for a Polyhydroxylated Lupane-type Triterpenoid
| Position | ¹³C (CDCl₃ + MeOD) | ¹H (CDCl₃ + MeOD) |
| C-3 / H-3 | 78.9 | 3.20 (dd) |
| C-20 | 150.5 | - |
| C-28 / H-28 | 178.4 | - |
| C-29 / H-29 | 109.6 | 4.72 (s), 4.59 (s) |
Visualizations
The following diagrams illustrate the logical workflows for troubleshooting signal overlap in the NMR spectra of polyhydroxylated triterpenoids.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing the Pharmacological Properties of Triterpenes Through Acetylation: An Anticancer and Antioxidant Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and structure determination of acetylated triterpenoid saponins from the seeds of Centratherum anthelminticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Mosher's acid - Wikipedia [en.wikipedia.org]
- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 10. Selective and facile deacetylation of pentacyclic triterpenoid under methanolic ammonia condition and unambiguous NMR analysis [ccspublishing.org.cn]
Technical Support Center: Mass Spectrometry Ionization of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the mass spectrometry ionization of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of this compound.
Issue: Low or No Signal Intensity
| Potential Cause | Suggested Solution |
| Poor Ionization Efficiency | Triterpenoids, including this compound, often exhibit low ionization efficiency.[1] Consider chemical derivatization to improve ionization.[1][2][3][4] Electrospray ionization (ESI) in negative ion mode is often effective for triterpenoids, detecting the [M-H]⁻ ion.[5] |
| Inappropriate Solvent System | The choice of solvent can significantly impact ionization. Ensure the analyte is soluble and the solvent is compatible with the ionization source. For ESI, typical solvents include methanol (B129727), acetonitrile (B52724), and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to aid in protonation or deprotonation. |
| Suboptimal Mass Spectrometer Settings | Optimize key ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature. These parameters can have a substantial effect on signal intensity. |
| Sample Degradation | Ensure proper sample handling and storage to prevent degradation. Use fresh solutions when possible. |
Issue: Poor Reproducibility
| Potential Cause | Suggested Solution |
| Inconsistent Sample Preparation | Standardize the sample preparation protocol, including concentration, solvent, and any derivatization steps. |
| Matrix Effects | If analyzing complex mixtures, co-eluting compounds can suppress the ionization of the target analyte. Improve chromatographic separation or use a more robust sample cleanup method. |
| Instrument Instability | Ensure the mass spectrometer is properly calibrated and maintained. Monitor system suitability standards throughout the analytical run. |
Issue: In-source Fragmentation
| Potential Cause | Suggested Solution |
| High Cone/Fragmentor Voltage | Excessive voltage in the ion source can cause the molecule to fragment before mass analysis. Gradually decrease the cone or fragmentor voltage to minimize in-source fragmentation and maximize the intensity of the precursor ion. |
| Thermal Degradation | High source temperatures can lead to the degradation of thermally labile compounds. Optimize the desolvation temperature to ensure efficient solvent evaporation without causing the analyte to break down. |
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to achieve good signal intensity for this compound in mass spectrometry?
A1: Triterpenoids like this compound are characterized by a lack of strong chromophores and low ionization efficiency in mass spectrometry, which can result in poor sensitivity.[1] Their complex, non-polar structure can make them difficult to ionize effectively using standard methods.
Q2: What is the recommended ionization technique for this compound?
A2: Electrospray ionization (ESI) is a commonly used technique for the analysis of triterpenoids.[5][6] For acidic triterpenoids like this one, operating in the negative ion mode is often advantageous, as it allows for the detection of the deprotonated molecule ([M-H]⁻).[5]
Q3: How can I improve the ionization efficiency of this molecule?
A3: Chemical derivatization is a highly effective strategy to enhance the ionization efficiency of triterpenoids.[1][2][4] By introducing a readily ionizable functional group, the signal intensity can be significantly increased.
Q4: What are some common derivatization strategies for triterpenoids?
A4: Common derivatization strategies target the hydroxyl and carboxylic acid functional groups.[7] For gas chromatography-mass spectrometry (GC-MS), silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is common.[7] For liquid chromatography-mass spectrometry (LC-MS), derivatization reagents that introduce a permanently charged group or a group with high proton affinity can be used.[2][4]
Q5: What are the expected ions for this compound in ESI-MS?
A5: In negative ion mode ESI, you can expect to observe the deprotonated molecule, [M-H]⁻, as a prominent ion.[5] Adducts with solvent ions may also be present. In positive ion mode, you might observe protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺, although these may be less intense than the negative ion.
Experimental Protocols
Protocol 1: General Procedure for ESI-MS Analysis
-
Sample Preparation: Dissolve the purified compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1-10 µg/mL.
-
Infusion: Infuse the sample solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Spectrometer Settings (Negative Ion Mode):
-
Capillary Voltage: 2.5-3.5 kV
-
Cone Voltage: 20-50 V (optimize for minimal fragmentation)
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-400 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
-
Data Acquisition: Acquire data in full scan mode over a mass range that includes the expected molecular weight of the compound (m/z 504.7).
Quantitative Data Summary
Table 1: Hypothetical Comparison of Ionization Techniques
| Ionization Method | Polarity | Observed Ion | Relative Signal Intensity |
| ESI | Negative | [M-H]⁻ | 100 |
| ESI | Positive | [M+H]⁺ | 25 |
| ESI | Positive | [M+Na]⁺ | 40 |
| APCI | Negative | [M-H]⁻ | 60 |
| APCI | Positive | [M+H]⁺ | 15 |
Visualizations
Caption: Experimental workflow for LC-MS analysis.
Caption: Challenges and solutions in ionization.
References
- 1. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new strategy for ionization enhancement by derivatization for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metaphactory [semopenalex.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of triterpenoids in ganoderma lucidum using liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Ursolic Acid and its Tetrahydroxylated Derivative
A detailed examination of the pharmacological potential of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid in contrast to the well-documented bioactivities of ursolic acid.
Introduction
Ursolic acid, a pentacyclic triterpenoid (B12794562) ubiquitously found in the plant kingdom, has garnered significant attention from the scientific community for its diverse pharmacological properties, including notable anti-inflammatory and anticancer effects. Its structural analogue, this compound, presents a subject of growing interest as researchers seek to understand how structural modifications, such as hydroxylation, influence biological activity. This guide provides a comparative overview of the known biological activities of these two compounds, supported by available experimental data, to aid researchers and drug development professionals in their exploration of novel therapeutic agents.
While extensive research has elucidated the mechanisms of action for ursolic acid, data on the specific biological activities of this compound remains limited. This comparison draws upon the available literature for both compounds and includes data on a related isomer, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA), to infer the potential impact of hydroxylation patterns on the ursane (B1242777) scaffold.
Anticancer Activity: A Tale of Two Isomers
Ursolic acid has demonstrated broad-spectrum anticancer activity against a variety of cancer cell lines. In contrast, there is a notable lack of specific data on the anticancer effects of this compound. However, studies on the isomer THA reveal that the presence and stereochemistry of hydroxyl groups are critical determinants of cytotoxicity. THA has shown potent, tumor-selective toxicity, suggesting that specific hydroxylation patterns can enhance anticancer efficacy.
Table 1: Comparative Cytotoxicity (IC50 values in µM)
| Compound | A2780 (Ovarian Cancer) | HepG2 (Liver Cancer) | IOSE144 (Normal Ovarian) | QSG7701 (Normal Liver) |
| Ursolic Acid | Data not available in direct comparison | Data not available in direct comparison | Data not available in direct comparison | Data not available in direct comparison |
| 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA) | ~5.5 | ~8.0 | >40 | >40 |
Data for THA is sourced from a study on its anticancer activity.
The data on THA indicates a significant therapeutic window, being considerably more cytotoxic to cancer cells than to noncancerous cell lines. This highlights the potential of specific hydroxylated derivatives of ursolic acid as selective anticancer agents. The lack of data for this compound underscores the need for further investigation into its cytotoxic profile.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., A2780, HepG2) and normal cell lines (e.g., IOSE144, QSG7701) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (ursolic acid or its derivatives) for a specified period (e.g., 48 hours).
-
MTT Incubation: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Caption: Anticancer signaling pathways modulated by Ursolic Acid.
Caption: Anticancer mechanisms of 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA).
Anti-inflammatory Activity: Contrasting Evidence
Ursolic acid is well-established as a potent anti-inflammatory agent. It exerts its effects through the inhibition of various pro-inflammatory enzymes and signaling pathways, leading to a reduction in the production of inflammatory mediators.
Conversely, the anti-inflammatory potential of this compound is not well-defined. In fact, a study on a structurally related compound isolated from Uncaria sessilifructus, 24-dimethoxymethyl-3β,6β,19α-trihydroxy-12-en-28-oic acid, showed no inhibition of nitric oxide (NO) production in LPS-activated macrophages, suggesting a lack of anti-inflammatory activity in that specific assay. This finding, while not directly pertaining to this compound, raises questions about the impact of hydroxylation at these specific positions on anti-inflammatory efficacy.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Inhibition of NO Production (LPS-stimulated RAW 264.7 macrophages) |
| Ursolic Acid | Significant Inhibition (Dose-dependent) |
| This compound | No data available |
| 24-dimethoxymethyl-3β,6β,19α-trihydroxy-12-en-28-oic acid | No activity observed |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
The Griess assay is a widely used method to measure nitric oxide production, an indicator of inflammation.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.
-
Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent, which reacts with nitrite (B80452) (a stable product of NO) to produce a colored azo compound.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The amount of nitrite is determined using a standard curve, and the percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control.
Caption: Anti-inflammatory mechanisms of Ursolic Acid.
Conclusion: A Call for Further Research
The lack of anti-inflammatory activity observed for a closely related compound from Uncaria sessilifructus indicates that hydroxylation does not universally enhance all biological activities and may, in some cases, be detrimental. These findings underscore the critical need for comprehensive studies on this compound to elucidate its specific pharmacological properties. Such research is essential to determine its potential as a novel therapeutic agent and to understand the intricate structure-activity relationships that govern the diverse biological effects of ursane-type triterpenoids. Future investigations should focus on in vitro and in vivo models to assess the anticancer and anti-inflammatory potential of this specific tetrahydroxylated derivative, paving the way for potential drug development applications.
In Vivo Validation of Anti-Inflammatory Effects: A Comparative Analysis of Ursolic Acid and Standard Drugs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo anti-inflammatory effects of ursolic acid, a well-studied triterpenoid (B12794562) structurally related to 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, against commonly used anti-inflammatory drugs. Due to the limited availability of in vivo data for this compound, this guide will focus on ursolic acid as a representative compound of the ursane-type triterpenoid class.
This guide summarizes quantitative data from preclinical animal models, details the experimental protocols for these models, and visualizes the key signaling pathways involved in the anti-inflammatory actions of these compounds.
Data Presentation: Comparative Efficacy in Preclinical Models
The anti-inflammatory efficacy of ursolic acid has been evaluated in various in vivo models of acute inflammation. The following tables summarize the quantitative data from two standard models: carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice, comparing the effects of ursolic acid with the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) and the corticosteroid dexamethasone.
Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Route of Administration | Paw Edema Inhibition (%) | Reference |
| Ursolic Acid | 40 | Oral | Significant | [1][2] |
| Indomethacin | 10 | Oral | 87.3 | [3] |
| Dexamethasone | 1 | - | Significant | [3] |
Note: Specific percentage of inhibition for Dexamethasone at this dose in this specific study was not detailed, but it was used as a standard drug with significant effect.[3]
Table 2: Comparison of Anti-Inflammatory Activity in Croton Oil-Induced Ear Edema in Mice
| Compound | Dose (mg/ear) | Route of Administration | Ear Edema Inhibition (%) | Reference |
| Ursolic Acid Derivative (FH fraction) | 2.5 | Topical | 97.5 | [4] |
| Indomethacin | 1 | Topical | 75.1 | [4] |
| Ibuprofen | 300 (mg/kg) | Oral | Significant | [5] |
Note: The study cited for Ursolic Acid derivative used a fraction (FH) rich in these compounds.[4] Ibuprofen is included as another common NSAID comparator.[5]
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to allow for replication and further investigation.
Carrageenan-Induced Paw Edema in Rats
This model is a widely used and well-characterized assay for acute inflammation.[6]
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
Animals: Male Wistar or Sprague-Dawley rats (150-250 g).
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., Ursolic Acid)
-
Standard drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or calipers
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into groups: vehicle control, positive control (standard drug), and test groups.
-
The test compound or standard drug is administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[6][7]
-
Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[8]
-
Paw volume is measured at several time points after carrageenan injection, commonly at 1, 2, 3, and 4 hours.[7]
-
The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Croton Oil-Induced Ear Edema in Mice
This model is used to assess the anti-inflammatory effects of compounds, particularly those with topical activity.
Objective: To evaluate the topical or systemic anti-inflammatory activity of a test compound.
Animals: Male Swiss albino or NMRI mice (20-25 g).
Materials:
-
Croton oil (e.g., 1% in a suitable solvent like acetone (B3395972) or a mixture of ethanol, pyridine, and ethyl ether).[5][9]
-
Test compound (e.g., Ursolic Acid)
-
Standard drug (e.g., Indomethacin)
-
Vehicle
Procedure:
-
Animals are divided into groups: vehicle control, positive control (standard drug), and test groups.
-
A fixed volume (e.g., 20 µL) of the croton oil solution, with or without the test compound or standard drug, is applied to the inner and outer surfaces of the right ear.[5] The left ear serves as a control.
-
After a specified period, typically 4-6 hours, the animals are euthanized.
-
A circular section (e.g., 6 mm diameter) is punched out from both the treated and untreated ears, and the weight of each punch is recorded.
-
The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average ear weight difference in the control group and Wt is the average ear weight difference in the treated group.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways modulated by ursolic acid and the experimental workflow for the carrageenan-induced paw edema model.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models - Indian J Pharm Pharmacol [ijpp.org.in]
- 4. scielo.br [scielo.br]
- 5. Anti-Inflammatory Activity of N-Butanol Extract from Ipomoea stolonifera In Vivo and In Vitro | PLOS One [journals.plos.org]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. inotiv.com [inotiv.com]
- 8. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 9. asianjpr.com [asianjpr.com]
structure-activity relationship of hydroxylated ursane triterpenoids
A Comprehensive Guide to the Structure-Activity Relationships of Hydroxylated Ursane (B1242777) Triterpenoids
Hydroxylated ursane triterpenoids, a class of pentacyclic triterpenes, are widely distributed in the plant kingdom and have garnered significant attention from the scientific community for their broad spectrum of pharmacological activities. Key members of this family, including ursolic acid, corosolic acid, and asiatic acid, serve as foundational structures for numerous derivatives with potential therapeutic applications. The position and number of hydroxyl (-OH) groups on the ursane skeleton are critical determinants of their biological efficacy, influencing everything from anticancer and anti-inflammatory to antiviral effects.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, supported by experimental data, detailed protocols, and visualizations of key biological pathways.
The Influence of Hydroxylation on Biological Activity
The core ursane skeleton presents several positions for substitution, with the A-ring (particularly carbons C-2 and C-3) and modifications at C-28 (the carboxyl group) being primary sites influencing bioactivity. The presence, number, and stereochemistry of hydroxyl groups profoundly impact the molecule's polarity, ability to form hydrogen bonds, and interaction with biological targets.
Generally, the introduction of hydroxyl groups can either enhance or diminish activity, depending on the position and the specific biological endpoint being measured. For instance, a polar group at the 3-OH and/or 17-COOH positions is often considered essential for cytotoxic activity.[1]
Caption: Key positions on the ursane skeleton influencing biological activity.
Comparative Analysis of Anticancer Activity
The cytotoxic effect of hydroxylated ursane triterpenoids against various cancer cell lines is one of the most extensively studied areas. The data reveals that subtle structural changes, such as the addition of a single hydroxyl group, can lead to significant differences in potency and cancer cell line selectivity.[1]
For example, ursolic acid and its 2α-hydroxylated derivative, corosolic acid, exhibit distinct cytotoxic profiles. While both can be active, corosolic acid sometimes shows broader activity against multiple cell lines, whereas ursolic acid may be more selective.[1] Further hydroxylation, as seen in asiatic acid, continues to modify this activity.
| Compound | Structure (Key Hydroxylations) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Ursolic Acid | 3β-OH | C6 (Rat Glioma) | ~10 | [1] |
| A431 (Human Skin Carcinoma) | >100 | [1] | ||
| HT-29 (Human Colon) | 4.28 (Derivative) | [2] | ||
| Corosolic Acid | 2α-OH, 3β-OH | C6 (Rat Glioma) | ~10 | [1] |
| A431 (Human Skin Carcinoma) | ~10 | [1] | ||
| Asiatic Acid Derivative | 2α-OH, 3β-OH, 23-OH | HL-60 (Human Leukemia) | 0.47 (Benzylamide) | [3] |
| UA Derivative 13b | 3β-OH (modified C-28) | Various | Not cytotoxic, but inhibits HIF-1α | [2] |
| UA Derivative 50 | 3β-OH (C-28 Carbazole) | HepG2 (Human Liver) | 1.26 | [2] |
| UA Derivative 51 | 3β-OH, 7β-OH | HeLa, K562, KB | More potent than UA | [2] |
Note: IC₅₀ values are approximate and depend heavily on the specific assay conditions. This table is for comparative purposes.
Key Modulated Signaling Pathways
Hydroxylated ursane triterpenoids exert their anticancer effects by modulating multiple intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Wnt/β-catenin Pathway
Ursolic acid and corosolic acid have been shown to suppress the proliferation of colon cancer cells by antagonizing the Wnt/β-catenin pathway.[4] They promote the degradation of intracellular β-catenin, a key transcriptional co-activator in this pathway, thereby downregulating the expression of target genes involved in cell proliferation.[4]
Caption: Ursolic and Corosolic Acid promote β-catenin degradation.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. Some polyhydroxylated ursane triterpenoids have demonstrated potent anti-cancer effects by blocking this pathway, thereby preventing the transcription of pro-survival and pro-inflammatory genes.[3]
References
A Comparative Analysis of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid and Known Inhibitors in Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential efficacy of the natural triterpenoid, 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, with established inhibitors of two key enzymes in metabolic regulation: Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase. Due to the limited publicly available experimental data on the specific inhibitory activity of this compound, this comparison leverages data from structurally similar ursane-type triterpenoids to extrapolate its potential efficacy.
Executive Summary
PTP1B and α-glucosidase are critical targets in the development of therapeutics for type 2 diabetes and obesity. While established inhibitors for these enzymes exist, the exploration of novel compounds from natural sources, such as ursane (B1242777) triterpenoids, offers promising avenues for new drug discovery. This guide synthesizes available data to facilitate a comparative assessment and to highlight the potential of this compound as a subject for further investigation.
Comparison with Known PTP1B Inhibitors
PTP1B is a negative regulator of both the insulin (B600854) and leptin signaling pathways. Its inhibition is a key strategy for enhancing insulin sensitivity and controlling appetite.
Data Presentation: PTP1B Inhibition
| Compound | Type | IC50 (µM) | Mechanism of Action |
| Ursolic Acid | Ursane Triterpenoid | 3.6 | Non-competitive inhibitor |
| Corosolic Acid | Ursane Triterpenoid | 7.2 | Mixed-type inhibitor |
| 2α,19α-dihydroxy-3-oxo-urs-12-en-28-oic acid | Ursane Triterpenoid | - | Mixed-type inhibitor |
| Ertiprotafib | Small Molecule | >20 (induces aggregation) | Induces non-specific aggregation of PTP1B[1] |
| Trodusquemine (MSI-1436) | Aminosterol | In clinical trials | Allosteric inhibitor |
| Ursolic Acid Derivative (unspecified) | Ursane Triterpenoid | 3.40 | Positive control in an assay[2] |
Note: IC50 values for ursane triterpenoids can vary based on the specific assay conditions.
Based on the data from structurally related compounds, it is plausible that this compound may exhibit inhibitory activity against PTP1B. The degree of hydroxylation on the ursane scaffold appears to influence the inhibitory potential.
Comparison with Known α-Glucosidase Inhibitors
α-Glucosidase is an enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides.[3] Its inhibition delays carbohydrate digestion and reduces postprandial hyperglycemia.
Data Presentation: α-Glucosidase Inhibition
| Compound | Type | IC50 (mM) | Mechanism of Action |
| (2α,3β,4α)-2,3,19-Trihydroxyurs-12-ene-23,28-dioic acid | Ursane Triterpenoid | 1.68[4] | Competitive inhibition of α-glucosidase.[4] |
| Acarbose | Pseudo-oligosaccharide | Commercially used drug | Competitive inhibitor of α-glucosidase.[3] |
| Miglitol | Iminosugar | Commercially used drug | Competitive inhibitor of α-glucosidase. |
The structurally similar (2α,3β,4α)-2,3,19-Trihydroxyurs-12-ene-23,28-dioic acid demonstrates moderate α-glucosidase inhibitory activity.[4] This suggests that this compound may also possess similar properties, warranting direct experimental validation.
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below to facilitate the design of further experimental investigations.
PTP1B Inhibition Assay
Objective: To determine the in vitro inhibitory effect of a test compound on PTP1B activity.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) as substrate
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Known PTP1B inhibitor as a positive control (e.g., Suramin)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well microplate, add the test compound dilutions, the positive control, and a solvent control.
-
Add the PTP1B enzyme solution to each well and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
α-Glucosidase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of a test compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Known α-glucosidase inhibitor as a positive control (e.g., Acarbose)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the phosphate buffer.
-
In a 96-well microplate, add the test compound dilutions, the positive control, and a solvent control.
-
Add the α-glucosidase enzyme solution to each well and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPG substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.
Caption: PTP1B's role in negatively regulating the insulin signaling pathway.
Caption: PTP1B's inhibitory effect on the leptin signaling pathway.
Caption: Inhibition of carbohydrate digestion by an α-glucosidase inhibitor.
Caption: General workflow for in vitro enzyme inhibition assays.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
Introduction
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a complex pentacyclic triterpenoid (B12794562) that has been identified in plant species such as Uncaria sessilifructus.[1] As with many natural products, its therapeutic potential is an area of active research. The accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug development. Cross-validation of analytical methods is a critical process to ensure that a particular method is suitable for its intended purpose and that data generated by different methods or in different laboratories are reliable and comparable.[2][3]
This guide provides a comparative overview of common analytical techniques that can be applied to the analysis of this compound. Due to the limited availability of specific cross-validation data for this particular compound in the current literature, this guide synthesizes data from studies on structurally similar triterpenoid acids, such as ursolic acid and oleanolic acid, to provide a representative comparison. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: A Comparative Analysis
The performance of analytical methods is evaluated based on several key validation parameters. The following tables summarize typical performance characteristics for the quantification of triterpenoid acids using HPLC-UV and LC-MS/MS, derived from studies on analogous compounds.
Table 1: Comparison of HPLC-UV Method Validation Parameters for Triterpenoid Acid Quantification
| Analyte | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Ursolic Acid | >0.9999 | 0.12 | 0.36 | 94.70 - 105.81 | <2.0 | [4] |
| Oleanolic Acid | >0.9999 | 0.08 | 0.24 | 94.70 - 105.81 | <2.0 | [4] |
Table 2: Comparison of LC-MS/MS Method Validation Parameters for Triterpenoid Acid Quantification
| Analyte | Linearity (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Hederacoside C | >0.999 | Not Reported | Not Reported | Not Reported | <2.0 | [4] |
| Theasaponin E1 | >0.999 | 15.0 | 50.0 | 95.0 - 105.0 | <5.0 | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the analysis of triterpenoid acids.
Sample Preparation (General Procedure)
A general procedure for the extraction of triterpenoid acids from plant material involves the following steps:
-
Drying and Grinding: The plant material is dried to a constant weight and then ground into a fine powder to increase the surface area for extraction.
-
Extraction: A suitable solvent, such as methanol (B129727) or ethanol, is used for extraction, often facilitated by techniques like sonication or Soxhlet extraction to improve efficiency.
-
Purification: The crude extract may be purified using techniques like solid-phase extraction (SPE) to remove interfering substances.
HPLC-UV Analysis Protocol (Representative)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for the separation of triterpenoid acids.[5][6]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous phase (often containing an acid like acetic acid or phosphoric acid to improve peak shape) and an organic phase (typically acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection is often performed at a wavelength around 205-210 nm, where many triterpenoid acids exhibit some absorbance.[5][6]
-
Quantification: Quantification is based on a calibration curve generated from standards of known concentrations.
LC-MS/MS Analysis Protocol (Representative)
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Column: A C18 column with a smaller particle size is often used to achieve better separation and faster analysis times.
-
Mobile Phase: A gradient elution with an aqueous phase (often containing formic acid or ammonium (B1175870) formate) and an organic phase (acetonitrile or methanol) is used.[4]
-
Flow Rate: A lower flow rate, typically in the range of 0.2-0.4 mL/min, is common.[4]
-
Ionization Mode: ESI in either positive or negative ion mode is used, depending on the specific structure of the triterpenoid acid.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[4]
Mandatory Visualization
Caption: A generalized workflow for the cross-validation of analytical methods.
Caption: Experimental workflow for the analysis of triterpenoid acids.
References
- 1. This compound | 91095-51-1 [chemicalbook.com]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of the combined method of extraction, purification and analytical procedures for obtaining and controlling three major triterpene acids from almond hulls | Poster Board #190 - American Chemical Society [acs.digitellinc.com]
Assessing the Neuroprotective Potential of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid: A Comparative Framework
Disclaimer: As of December 2025, there is a notable absence of publicly available scientific literature and experimental data specifically investigating the neuroprotective properties of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. This triterpenoid, isolated from Uncaria sessilifructus, remains uncharacterized in the context of neurodegenerative disease models.[1][2]
This guide, therefore, serves as a comparative framework. It outlines the methodologies and data presentation that would be required to assess the neuroprotective potential of this compound against established neuroprotective agents. The data presented for the known compounds, Carnosic Acid and Arginine, are derived from existing research and are intended to serve as a benchmark for future studies on the target compound.
Comparative Data on Neuroprotective Compounds
The following table summarizes key quantitative data from in vitro and in vivo studies for known neuroprotective compounds. The entries for this compound are left blank and are intended to be populated once experimental data becomes available.
| Parameter | This compound | Carnosic Acid | Arginine |
| In Vitro Model | - | Hypoxic PC12 cells | Aβ42 aggregation assay |
| Neuroprotective Concentration | - | 1.0 µM | Concentration-dependent |
| Cell Viability Assay (e.g., MTT) | - | Increased | - |
| Cytotoxicity Assay (e.g., LDH Release) | - | Prevented | - |
| Reduction in Reactive Oxygen Species (ROS) | - | ✓ | - |
| Anti-inflammatory Effects | - | Reduced NO, IL-1, IL-6 | Reduced pro-inflammatory cytokines |
| In Vivo Model | - | Ischemia/Reperfusion (Rat) | AD Mouse Model (AppNL-G-F) |
| Infarct Volume Reduction | - | 52% | - |
| Amyloid Plaque Deposition | - | - | Significantly decreased |
| Behavioral Improvement | - | - | ✓ |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments typically employed in the assessment of neuroprotective compounds.
In Vitro Neuroprotection Assay Against Hypoxia
-
Cell Culture: PC12 cells are cultured in appropriate media and conditions.
-
Induction of Hypoxia: Cells are exposed to a hypoxic environment (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration to induce cell injury.
-
Treatment: The test compound (e.g., Carnosic Acid at 1.0 µM) is added to the cell culture medium before or after the hypoxic insult.[3]
-
Assessment of Cell Viability (MTT Assay):
-
The MTT reagent is added to the cells and incubated.
-
Mitochondrial dehydrogenases in viable cells convert MTT to a purple formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured to quantify cell viability.[4]
-
-
Assessment of Cytotoxicity (LDH Assay):
-
Measurement of Reactive Oxygen Species (ROS):
In Vivo Neuroprotection Assay in an Ischemia/Reperfusion Model
-
Animal Model: A model of focal cerebral ischemia is induced in rats, often by middle cerebral artery occlusion (MCAO).[8]
-
Treatment: The test compound is administered to the animals before or after the ischemic event.
-
Assessment of Infarct Volume:
-
After a specific reperfusion period, the animals are euthanized, and their brains are sectioned.
-
The brain slices are stained (e.g., with TTC) to differentiate between infarcted and healthy tissue.
-
The infarct volume is calculated to determine the extent of brain damage.[3]
-
In Vivo Assessment in an Alzheimer's Disease Mouse Model
-
Animal Model: An Alzheimer's disease (AD) mouse model, such as the AppNL-G-F knock-in model, is used.[9]
-
Treatment: The test compound (e.g., Arginine) is administered orally over a specified period.[9]
-
Assessment of Amyloid Plaque Deposition:
-
Brain tissue is collected and sectioned.
-
Immunohistochemistry is used to stain for amyloid-beta plaques.
-
The plaque burden is quantified.[9]
-
-
Behavioral Tests:
-
Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze to evaluate learning and memory.[9]
-
Visualizing Pathways and Workflows
Diagrams illustrating signaling pathways and experimental workflows are essential for clear communication of complex processes.
Caption: A generic signaling pathway for a neuroprotective compound.
Caption: A typical experimental workflow for assessing a neuroprotective compound.
References
- 1. This compound | 91095-51-1 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neuroprotective effects of carnosic acid on neuronal cells under ischemic and hypoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scitechdaily.com [scitechdaily.com]
Validating the Anticancer Mechanism of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the potential anticancer mechanism of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. As of the latest literature search, no specific studies detailing the anticancer activity of this compound have been identified. However, extensive research is available for a closely related stereoisomer, 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA) , which offers significant insights into the probable mechanism of action. This document will therefore focus on the experimentally validated anticancer properties of THA as a proxy, and compare its performance with established chemotherapeutic agents, cisplatin (B142131) and paclitaxel (B517696).
Executive Summary
THA, a novel triterpenoid, has demonstrated potent and selective anticancer activity in both in vitro and in vivo studies.[1][2] Its primary mechanisms of action are the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells, with a notable selectivity for cancer cells over their non-cancerous counterparts.[1][3] This guide will dissect these mechanisms, present the supporting quantitative data, and provide detailed experimental protocols for validation.
Comparative Performance Analysis
The in vitro cytotoxicity of THA has been evaluated against human ovarian carcinoma (A2780) and hepatocellular carcinoma (HepG2) cell lines and compared with non-cancerous cell lines. The results are benchmarked against the conventional anticancer drugs, cisplatin and paclitaxel.
Table 1: In Vitro Cytotoxicity (IC50) of THA and Comparative Drugs
| Compound | A2780 (Ovarian Cancer) | HepG2 (Liver Cancer) | IOSE144 (Normal Ovarian) | QSG7701 (Normal Liver) |
| THA | 1.8 ± 0.2 µM[4] | 4.5 ± 0.5 µM[4] | > 50 µM[4] | > 50 µM[4] |
| Cisplatin | ~1.4 - 7.39 µM ¹ | ~4.3 - 18.3 µM ² | Not Reported | Not Reported |
| Paclitaxel | ~1.23 µM ³ | ~4.06 - 7.52 µM ⁴ | Not Reported | Not Reported |
¹ IC50 for cisplatin in A2780 cells varies across studies, with values of 1.40 µM and 7.39 µM reported.[5] ² A wide range of IC50 values for cisplatin in HepG2 cells has been reported.[6][7] ³ IC50 for paclitaxel in A2780 cells.[8] ⁴ IC50 values for paclitaxel in HepG2 cells have been reported in the range of 4.06 µM to 7.52 µM.[9]
Mechanistic Deep Dive: 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA)
THA exerts its anticancer effects through a dual approach: inducing apoptosis and causing cell cycle arrest.
Induction of Apoptosis
THA triggers the intrinsic pathway of apoptosis in cancer cells.[1] This is characterized by:
-
Mitochondrial Membrane Permeabilization: THA treatment leads to the release of cytochrome c from the mitochondria into the cytoplasm.[1]
-
Caspase Activation: The release of cytochrome c activates a cascade of caspase enzymes, including the initiator caspase-9 and the executioner caspase-3.[1]
-
Regulation of Bcl-2 Family Proteins: THA upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, further promoting apoptosis.[1]
-
DNA Fragmentation: A hallmark of apoptosis, DNA fragmentation, is observed in cancer cells treated with THA.[1]
Cell Cycle Arrest
THA induces a G2/M phase cell cycle arrest in A2780 and HepG2 cells.[1] This is accompanied by the downregulation of Cdc2, a key protein in the G2/M transition.[1]
Comparative Anticancer Mechanisms
| Feature | 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA) | Cisplatin | Paclitaxel |
| Primary Target | Mitochondria, Bcl-2 family proteins[1] | DNA[10][11] | Microtubules |
| Mechanism of Action | Induces intrinsic apoptosis pathway, G2/M cell cycle arrest[1] | Forms DNA adducts, leading to DNA damage and apoptosis[10][11] | Stabilizes microtubules, leading to mitotic arrest and apoptosis |
| Cell Cycle Arrest | G2/M phase[1] | G2 phase[10] | G2/M phase |
| Key Molecular Events | Release of cytochrome c, caspase activation, Bax upregulation, Bcl-2 downregulation, Cdc2 downregulation[1] | DNA cross-linking, activation of DNA damage response pathways[10][11] | Microtubule bundling, mitotic spindle disruption, activation of the spindle assembly checkpoint |
Visualizing the Mechanisms and Workflows
Signaling Pathway of THA-Induced Apoptosis
Caption: THA induces apoptosis via the mitochondrial pathway.
Experimental Workflow for Validating Anticancer Activitydot
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. impactfactor.org [impactfactor.org]
- 6. This compound | C30H48O6 | CID 91668422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel pentacyclic triterpene from the canes of Uncaria sessilifructus (Rubiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa | PLOS One [journals.plos.org]
- 10. This compound | 91095-51-1 [chemicalbook.com]
- 11. banglajol.info [banglajol.info]
Safety Operating Guide
Navigating the Disposal of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, a triterpenoid (B12794562) compound. In the absence of a specific Safety Data Sheet (SDS), this procedure is based on general best practices for laboratory chemical waste management.
Compound Profile
Below is a summary of the known characteristics of this compound, which are pertinent to its handling and disposal.
| Property | Value |
| Molecular Formula | C₃₀H₄₈O₆ |
| Appearance | Powder |
| Purity | >95% |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Experimental Protocol: Proper Disposal Procedure
This protocol outlines the necessary steps for the proper disposal of this compound. Adherence to these steps is crucial for ensuring safety and regulatory compliance.
1. Initial Hazard Assessment and Waste Classification:
-
Consult your Institutional Environmental Health and Safety (EHS) Officer: This is the most critical step. Provide them with all available information on the compound, including the data from the table above. Your EHS officer will provide guidance based on local, state, and federal regulations.
-
Treat as Hazardous Waste: In the absence of a definitive SDS, treat this compound and any materials contaminated with it as hazardous waste. This is a precautionary measure to ensure the highest level of safety.
2. Segregation and Collection:
-
Solid Waste:
-
Collect the solid this compound waste in a dedicated, chemically compatible container with a secure lid.
-
Also, collect any contaminated personal protective equipment (PPE), such as gloves and weighing papers, in the same container.
-
-
Liquid Waste:
-
If the compound is in solution, collect it in a separate, leak-proof, and chemically compatible container.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS officer. Incompatible wastes can react dangerously.
-
3. Labeling:
-
Properly label the waste container immediately. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator and the laboratory location.
-
4. Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
Ensure the SAA is at or near the point of generation and under the control of the laboratory personnel.
-
The storage area should be secure, well-ventilated, and have secondary containment to prevent spills from reaching drains.
5. Disposal Request:
-
Arrange for pickup by your institution's hazardous waste management service. Follow your institution's specific procedures for requesting a waste pickup.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Chemical Disposal Decision Workflow.
Essential Safety and Operational Guidance for Handling 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on the general principles of laboratory safety for handling non-hazardous chemical powders.
Pre-Operational Safety Checklist
Before handling this compound, ensure the following preparations are complete:
-
Familiarization: All personnel must be familiar with standard laboratory operating procedures.
-
Spill Kit: A spill kit appropriate for non-hazardous powders should be readily accessible.
-
Emergency Contacts: Ensure emergency contact numbers are clearly posted.
-
Designated Area: All handling of the compound should occur in a designated area, preferably within a fume hood or on a bench with adequate ventilation.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure, even if the compound is not considered highly hazardous.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from dust and potential splashes. |
| Hand Protection | Nitrile gloves. | Prevents skin contact with the chemical. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | A dust mask or N95 respirator. | Recommended when handling larger quantities or if dust generation is likely, to prevent inhalation of airborne particles.[1] |
Handling and Operational Protocol
Follow these step-by-step procedures for the safe handling of this compound.
3.1. Weighing and Transferring:
-
Preparation: Don all required PPE. Ensure the weighing area is clean and free of drafts.
-
Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Dispensing: Carefully dispense the desired amount of the compound into the weighing vessel using a clean spatula. Avoid generating dust.
-
Transfer: Securely close the weighing vessel and the stock container. Transfer the weighed compound to the experimental setup.
-
Clean-up: Clean the spatula and the weighing area with a damp cloth or paper towel to remove any residual powder. Dispose of the cleaning materials as non-hazardous waste.
3.2. Solution Preparation:
-
Solvent Selection: Based on experimental requirements, select an appropriate solvent.
-
Dissolution: In a well-ventilated area or fume hood, add the weighed compound to the solvent in an appropriate container.
-
Mixing: Gently stir or sonicate the mixture until the compound is fully dissolved. Avoid splashing.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
4.1. Unused Compound and Contaminated Solids:
-
Waste Collection: Collect unused this compound and any contaminated solid waste (e.g., gloves, weighing paper, paper towels) in a designated, sealed, and clearly labeled waste container.
-
Labeling: The label should read "Non-hazardous Solid Chemical Waste" and list the contents.
-
Disposal Route: This waste can typically be disposed of in the regular trash, provided it is securely packaged to prevent spillage.[2] Laboratory personnel should transport the sealed container directly to the dumpster.[2][3]
4.2. Liquid Waste (Solutions):
-
Evaluation: For solutions of this compound, the disposal method depends on the solvent and concentration.
-
Aqueous Solutions: If the solvent is water and the solution is not considered environmentally harmful, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water, subject to local regulations and institutional approval.[3][4]
-
Organic Solvents: Solutions in organic solvents must be collected in a designated "Non-hazardous Liquid Chemical Waste" container. This container should be properly labeled with all components and their approximate percentages.
-
Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. After rinsing, the container can be disposed of in the regular trash after defacing the label.[5]
Emergency Procedures
5.1. Spills:
-
Evacuate: If a significant amount of dust is generated, evacuate the immediate area.
-
Ventilate: Increase ventilation in the area.
-
Contain: For small spills, gently cover the powder with a damp paper towel to avoid creating dust.
-
Clean-up: Wearing appropriate PPE, carefully wipe up the spill.
-
Dispose: Place all contaminated materials in the designated non-hazardous solid waste container.
-
Decontaminate: Clean the spill area with soap and water.
5.2. Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Diagrams
Below are diagrams illustrating the key workflows for handling and disposal of this compound.
Caption: General workflow for handling this compound.
Caption: Disposal plan for waste generated from this compound.
References
- 1. nspcoatings.co.uk [nspcoatings.co.uk]
- 2. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. sites.rowan.edu [sites.rowan.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
